1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-pyrrolo[2,3-b]pyridin-4-amine discovery and history
An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-4-amine: Discovery, Synthesis, and Therapeutic Applications
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged fragment" in modern drug discovery. Its unique structural and electronic properties, which allow it to act as a bioisostere of indole and purine, make it an exceptional motif for interacting with a diverse range of biological targets, most notably protein kinases.[1][2] This guide focuses on a key derivative, this compound, exploring its historical context, synthesis, and its pivotal role in the development of targeted therapeutics. The ability of the 7-azaindole core to form critical hydrogen bond interactions with the hinge region of kinases has cemented its status as a foundational scaffold in the design of potent and selective inhibitors.[1]
Discovery and Historical Context
While the precise first synthesis of this compound is not prominently documented in initial reports, its history is intrinsically linked to the rise of the 7-azaindole scaffold in medicinal chemistry. The significance of this scaffold was powerfully demonstrated by the development of Vemurafenib (Zelboraf®), an FDA-approved inhibitor of the B-RAF kinase, which was developed from a simple 7-azaindole fragment.[1] This success story spurred widespread interest in azaindoles, leading to their exploration against a multitude of therapeutic targets.[2] Initially investigated for their potential as anticancer, antitumor, and antiviral agents, derivatives of 7-azaindole have since been developed into highly selective inhibitors for a variety of enzymes, underscoring the scaffold's versatility and importance.[3]
General Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through several strategic routes. A common method involves the construction of the pyridine ring onto a pre-existing, functionalized pyrrole nucleus. Alternatively, palladium-catalyzed cross-coupling and heteroannulation reactions represent efficient methods for assembling the bicyclic core.[4]
A representative synthetic workflow for obtaining the 4-amino substituted scaffold is outlined below. This multi-step process typically begins with the synthesis of the core 7-azaindole ring system, followed by regioselective functionalization to introduce the amine group at the C4 position.
Experimental Protocol: A Representative Synthesis
The following protocol describes a generalized approach for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which can be adapted for the specific synthesis of the 4-amino target. This protocol is based on the condensation of aminopyrrole precursors with dicarbonyl compounds.[4]
-
Step 1: Condensation Reaction
-
To a solution of a 3-cyano-2-aminopyrrole derivative in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a β-dicarbonyl compound (e.g., acetylacetone).
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to facilitate the condensation.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Reductive Cyclization / Pyridine Ring Formation
-
The intermediate from Step 1 is subjected to conditions that facilitate cyclization to form the pyridine ring. This can often be achieved thermally or through acid catalysis.
-
The specific conditions for cyclization are highly dependent on the substituents of the pyrrole and dicarbonyl precursors.
-
-
Step 3: Halogenation at the C4-Position
-
The synthesized 1H-pyrrolo[2,3-b]pyridine core is dissolved in a suitable solvent (e.g., DMF or CH₂Cl₂).
-
A halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)) is added portion-wise at 0°C.
-
The reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).
-
The reaction is quenched, and the product is extracted and purified via column chromatography to yield the 4-halo-1H-pyrrolo[2,3-b]pyridine.
-
-
Step 4: Amination
-
The 4-halo-1H-pyrrolo[2,3-b]pyridine is subjected to a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
-
For SNAr, the halo-derivative is heated with a source of ammonia (e.g., ammonium hydroxide in a sealed tube) or a protected amine in a polar aprotic solvent.
-
For Buchwald-Hartwig amination, the halo-derivative is reacted with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.
-
After reaction completion, the mixture is worked up, and the final product, this compound, is purified by column chromatography or recrystallization.
-
Role in Targeting Key Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of inhibitors targeting critical signaling pathways that are frequently dysregulated in diseases like cancer. Its ability to mimic the adenine hinge-binding motif of ATP makes it particularly effective against protein kinases.[2] Derivatives have demonstrated potent inhibitory activity against several key oncogenic drivers.
Key pathways and targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is crucial in many tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][5][6][7]
-
ATM Kinase: As a critical regulator of genomic stability, ATM is a promising anti-tumor target. The scaffold has been used to design highly selective ATM inhibitors that can act as chemosensitizers.[8][9]
-
Protein Kinase B (Akt): Akt is a central node in the PI3K/AKT/mTOR pathway. The 7-azaindole core has been incorporated into selective, orally active inhibitors of Akt for cancer therapy.[1][10]
-
c-Met Kinase: The 4-azaindole variant (1H-pyrrolo[2,3-b]pyridine) has been successfully utilized to develop novel inhibitors of the c-Met kinase, a key driver of oncogenesis.[11]
-
p21-activated kinase-1 (PAK1): To improve the physicochemical properties of initial indole-based inhibitors, the 4-azaindole scaffold was introduced, resulting in equipotent PAK1 inhibition with improved drug-like characteristics.[12]
Quantitative Data on Biological Activity
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is quantified by the potent inhibitory activity of its derivatives. The following table summarizes the in vitro activity of a representative compound against multiple isoforms of a key kinase family.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference(s) |
| 4h | FGFR1 | 7 | [5][6][7] |
| FGFR2 | 9 | [5][6][7] | |
| FGFR3 | 25 | [5][6][7] | |
| FGFR4 | 712 | [5][6][7] |
Note: Compound 4h is a specific derivative of the 1H-pyrrolo[2,3-b]pyridine core, as described in the cited literature. The data demonstrates potent and somewhat selective inhibition across the FGFR family.
Conclusion
This compound and the broader 7-azaindole family represent a highly successful and versatile class of pharmacophores. Their history is a testament to the power of fragment-based drug discovery and scaffold hopping in modern medicinal chemistry. The scaffold's inherent ability to target the ATP-binding site of kinases has led to its central role in the development of numerous targeted therapies. The continued exploration of this privileged structure, through the synthesis of novel derivatives and their evaluation against a wide array of biological targets, promises to yield new and effective therapeutic agents for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 7-deazaadenine, is a heterocyclic aromatic compound. It serves as a crucial scaffold in medicinal chemistry due to its structural similarity to adenine, a fundamental component of nucleic acids. This structural analogy allows derivatives of this compound to function as bioisosteres of purines, making them valuable candidates for the development of various therapeutic agents, including kinase inhibitors.[1][2] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and the compound's relevance in biological signaling pathways.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₇H₇N₃ | [3][4] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| CAS Number | 74420-00-1 | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Predicted pKa | 11.54 ± 0.40 (for a related chloro-iodo derivative) | [5] |
| Predicted logP | Data not available (XLogP3 for 1H-pyrrolo[2,3-b]pyridin-4-ol is 0.7) | [6] |
| Appearance | White to light yellow or light orange powder/crystal (for the parent 1H-pyrrolo[2,3-b]pyridine) | [7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research and drug development.
Solubility Determination
The solubility of an amine-containing compound is typically assessed in aqueous solutions of varying pH and in organic solvents. Amines are generally basic and will exhibit increased solubility in acidic solutions due to the formation of a more polar, water-soluble ammonium salt.
Methodology:
-
Water Solubility:
-
Add approximately 25 mg of this compound to a test tube.[8][9]
-
Add 0.75 mL of deionized water in small portions, vortexing or stirring vigorously after each addition.[9]
-
Observe the mixture for 2-3 minutes. If the compound completely dissolves, it is considered water-soluble.[10]
-
If the compound is water-soluble, measure the pH of the solution using pH paper or a calibrated pH meter. A pH greater than 7 indicates basicity, which is expected for an amine.[8][11]
-
-
Acid Solubility (5% HCl):
-
Organic Solvent Solubility:
-
Separately, add approximately 25 mg of the compound to a test tube containing 2 mL of an organic solvent (e.g., diethyl ether or dichloromethane).
-
Mix thoroughly and observe for solubility. Most amines are soluble in common organic solvents.[11]
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. matrixscientific.com [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. 1H-pyrrolo[2,3-b]pyridin-4-ol | C7H6N2O | CID 12646048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | TCI AMERICA [tcichemicals.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemhaven.org [chemhaven.org]
- 11. moorparkcollege.edu [moorparkcollege.edu]
Spectral Data Interpretation of 1H-pyrrolo[2,3-b]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectral Data Summary
The following tables summarize the expected and observed spectral data for 1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives. These values are compiled from various sources and provide a reference for the characterization of this compound class.
Table 1: ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Observed in Derivatives (Range, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Pyrrole) | ~11.0 - 12.0 | 11.59 - 12.05 | br s | - |
| H-6 | ~7.8 - 8.2 | 7.22 - 8.02 | d | ~5.0 - 6.0 |
| H-2 | ~7.0 - 7.4 | 6.71 - 7.24 | d | ~3.0 - 3.5 |
| H-5 | ~6.5 - 6.8 | 6.51 - 6.83 | d | ~5.0 - 6.0 |
| H-3 | ~6.3 - 6.6 | 6.46 - 6.77 | d | ~3.0 - 3.5 |
| NH₂ | ~5.0 - 6.0 | 2.26 - 8.40 (D₂O exchangeable) | br s | - |
Note: Chemical shifts are highly dependent on solvent and substitution.
Table 2: ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Observed in Derivatives (Range, ppm) |
| C-7a | ~150 - 153 | 152.71 - 153.91 |
| C-4 | ~148 - 151 | 149.41 - 150.23 |
| C-6 | ~128 - 132 | 120.2 - 135.97 |
| C-2 | ~120 - 125 | 121.47 - 122.25 |
| C-3a | ~115 - 118 | - |
| C-5 | ~108 - 112 | 108.00 - 109.00 |
| C-3 | ~100 - 105 | 102.12 - 104.12 |
Table 3: Infrared (IR) Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Derivatives (Range, cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | ~3400 - 3500 | - | Medium-Weak |
| N-H Stretch (Amine, Asymmetric) | ~3300 - 3500 | 3432 - 3474 | Medium |
| N-H Stretch (Amine, Symmetric) | ~3250 - 3400 | 3017 - 3344 | Medium |
| C-H Stretch (Aromatic) | ~3000 - 3100 | 3017 | Medium-Weak |
| C=C/C=N Stretch (Aromatic) | ~1580 - 1650 | 1580 - 1661 | Strong-Medium |
| N-H Bend (Amine) | ~1550 - 1650 | - | Medium |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]+• | 133.06 | Molecular ion |
| [M+H]+ | 134.07 | Protonated molecular ion (ESI, CI) |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol, Varian).
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard 1D proton (zg30 or equivalent)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled carbon (zgpg30 or equivalent)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2 s
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet (e.g., LC-MS or GC-MS) or with a direct infusion source (e.g., ESI, APCI).
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter.
Data Acquisition (ESI):
-
Ionization Mode: Positive (to observe [M+H]⁺)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Visualization of Spectral Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of spectral data for a novel compound like this compound.
Caption: Workflow for spectral data interpretation.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural elucidation, comparison with a certified reference standard is recommended.
Spectroscopic and Spectrometric Characterization of 1H-pyrrolo[2,3-b]pyridin-4-amine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-7-azaindole) and its close structural analogs. Due to the limited availability of public domain spectral data for the specific title compound, this guide leverages data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives to provide a robust reference for researchers in the field. The guide details experimental protocols for acquiring such data and includes visualizations of relevant workflows and biological pathways.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data for key 1H-pyrrolo[2,3-b]pyridine cores and relevant derivatives. These data are essential for the structural elucidation and verification of synthetic products in drug discovery and development.
Table 1: ¹H NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Solvent | H-1 (NH) | H-2 | H-3 | H-5 | H-6 | Other Protons | Reference |
| 1H-pyrrolo[2,3-b]pyridine | - | - | - | - | - | - | - | [1][2] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | CDCl₃ | - | 8.61 (s) | - | - | 7.31 (s) | 4.31 (q, J=7.3 Hz, 2H), 1.47 (t, J=7.3 Hz, 3H) (for 7-ethyl derivative) | [3] |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | DMSO-d₆ | 11.74 (br s) | 8.27 (s) | - | 6.79 (d, J=2.9 Hz) | 7.23 (dd, J=3.5, 1.7 Hz) | 9.29 (s, NH), 7.89 (d, J=7.7 Hz, 2H), 7.33 (t, J=7.9 Hz, 2H), 7.01 (t, J=7.3 Hz, 1H) | [4] |
Note: Data for the parent 1H-pyrrolo[2,3-b]pyridine is widely available but specific shifts vary with solvent. The data for substituted analogs provide insights into the expected shifts for the title compound.
Table 2: ¹³C NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Solvent | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7a | Other Carbons | Reference |
| 1H-pyrrolo[2,3-b]pyridine | - | - | - | - | - | - | - | - | - | [5] |
| 4-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine | CDCl₃ | - | - | 152.2 | 115.0 | - | 128.7 | 150.1 | 151.0 (C2'), 87.5 (C4a'), 40.4 (CH₂), 15.5 (CH₃) | [3] |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | DMSO-d₆ | 150.8 | - | 153.6 | 103.7 | 98.8 | 121.9 | 150.9 | 140.4, 128.5, 122.1, 120.3 | [4] |
Note: The chemical shifts are highly dependent on the substitution pattern and the electronic environment of the heterocyclic system.
Table 3: Mass Spectrometry Data of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Key Fragmentation Ions | Reference |
| 1H-pyrrolo[2,3-b]pyridine | EI | - | - | m/z 118 (M⁺), 91, 64 | [6][7][8] |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | APCI | 211.0978 | 211.0981 | - | [4] |
| N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ESI+ | 289.0083 | 289.0053 | - | [4] |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the ¹H NMR characterization of 1H-pyrrolo[2,3-b]pyridine derivatives is outlined below.[9]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include:
-
Number of scans: 16-64
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm, centered around 7 ppm
-
Temperature: 298 K
-
3. Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Manually phase the spectrum and apply automatic baseline correction.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 ppm; CDCl₃: δ 7.26 ppm).[9]
-
Integrate all signals to determine relative proton counts.
Mass Spectrometry (MS)
The following provides a general procedure for the analysis of heterocyclic amines using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample solution to remove any particulate matter.
2. Liquid Chromatography:
-
Utilize a C18 or similar reverse-phase column.
-
A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
3. Mass Spectrometry:
-
Employ electrospray ionization (ESI) in positive ion mode.
-
For quantitative analysis, use multiple reaction monitoring (MRM) mode.
-
Typical ESI source parameters:
-
Ionspray voltage: ~5500 V
-
Temperature: ~550 °C
-
Nebulizer and heater gas pressures are optimized for the specific instrument.[10]
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[11][12]
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a heterocyclic aromatic compound featuring a fused pyridine and pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of endogenous purines have positioned it as a versatile core for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and biological significance of the 7-azaindole scaffold, with a particular focus on its application in the design of kinase inhibitors for oncology.
Core Chemical Characteristics
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an aromatic heterocyclic organic compound. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring results in a unique distribution of electron density, influencing its reactivity and intermolecular interactions. It is a solid at room temperature with a characteristic yellow hue and is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[1]
The key feature that underpins the pharmacological importance of the 7-azaindole scaffold is its capacity to mimic the adenine core of ATP, the primary energy currency of the cell and a crucial substrate for kinases.[2][3] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This arrangement allows 7-azaindole derivatives to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively competing with ATP and inhibiting kinase activity.[2][3][4]
Physicochemical and Biological Activity Data
The physicochemical properties and biological activities of 7-azaindole and its derivatives are critical for their development as drug candidates. The following tables summarize key quantitative data for the parent scaffold and selected derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | 270 °C | [1] |
| pKa | 7.2 (reminiscent of 2-aminopyridine) | [5] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, Methanol | [1] |
Table 1: Physicochemical Properties of 7-Azaindole.
| Derivative | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based Assay GI₅₀ (µM) | Reference |
| Vemurafenib (PLX4032) | BRAFV600E | 31 | A375 (melanoma) | 0.1 (A375) | [6][7] |
| GSK1070916A | Aurora B | - | Multiple human tumor cell lines | Potent anti-proliferative activity | [8] |
| Compound 24 | FGFR4 | - | HuH-7 (HCC) | - | [9] |
| Compound 30 | FGFR4 | - | HuH-7 (HCC) | - | [9] |
| 4a | Erk5 | - | A549 (lung cancer) | 6.23 µg/mL | [10] |
| 5j | Erk5 | - | A549 (lung cancer) | 4.56 µg/mL | [10] |
| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 interaction | - | A549, MRC-5 | EC₅₀ = 9.08 µM (antiviral) | [11] |
Table 2: Biological Activity of Selected 7-Azaindole Derivatives.
Key Signaling Pathways Targeted by 7-Azaindole Derivatives
The versatility of the 7-azaindole scaffold allows it to be tailored to inhibit a wide range of kinases involved in critical cellular signaling pathways that are often dysregulated in cancer.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[6][7] Vemurafenib, a potent and selective inhibitor of the BRAFV600E mutant kinase, prominently features a 7-azaindole core that is crucial for its binding and inhibitory activity.[6]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. The 7-azaindole scaffold has been successfully employed to develop potent inhibitors of PI3K, demonstrating its broad applicability in targeting different kinase families.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful synthesis and evaluation of novel 7-azaindole derivatives.
Synthesis of 7-Azaindole Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly useful for the functionalization of the 7-azaindole core.
General Procedure:
-
Reaction Setup: To a round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add the halo-7-azaindole (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), and a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 equiv.).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃).
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (usually 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-azaindole derivative.[13][14]
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) value for each compound.[15][16][17]
Western Blot Analysis of FGFR4 Signaling
Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the analysis of the phosphorylation status of Fibroblast Growth Factor Receptor 4 (FGFR4) and its downstream effectors in response to treatment with a 7-azaindole-based inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HuH-7) and allow them to adhere. Treat the cells with the 7-azaindole FGFR4 inhibitor at various concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control to determine the effect of the inhibitor on FGFR4 signaling.[18][19][20]
Conclusion
The 7-azaindole scaffold represents a cornerstone in the design of contemporary therapeutic agents, particularly in the realm of kinase inhibitors. Its inherent chemical properties, which facilitate strong and specific interactions with the ATP-binding site of kinases, have been successfully leveraged to develop life-saving medicines. The synthetic accessibility and the potential for diverse functionalization further enhance its appeal in drug discovery programs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of the 7-azaindole core in the ongoing quest for novel and effective therapies.
References
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole ring system, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant biological activity across a range of therapeutic areas.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of potent and selective inhibitors, particularly targeting protein kinases.[3][4] This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, detailing its mechanism of action, summarizing key structure-activity relationship data, providing detailed experimental protocols for relevant biological assays, and visualizing critical signaling pathways. The extensive use of the 7-azaindole motif in approved drugs and clinical candidates, such as the BRAF inhibitor vemurafenib and the BCL-2 inhibitor venetoclax, underscores its profound impact on contemporary drug development.[1]
Introduction: The Rise of a Privileged Scaffold
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has garnered significant attention in drug discovery due to its versatile chemical nature and profound biological activities. As a bioisostere of the endogenous purine core of adenosine triphosphate (ATP), it is particularly well-suited to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] The introduction of a nitrogen atom into the indole ring system modulates the scaffold's physicochemical properties, such as solubility and bioavailability, often leading to improved drug-like characteristics.[5] This guide will delve into the multifaceted biological significance of the 7-azaindole core, with a particular focus on its role in the development of targeted cancer therapies.
Mechanism of Action: A Hinge-Binding Powerhouse
The primary mechanism by which 7-azaindole-containing compounds exert their biological effects, particularly as kinase inhibitors, is through their interaction with the "hinge" region of the kinase ATP-binding pocket.[3][4] The 7-azaindole core possesses a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N), which can form a bidentate hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] This high-affinity binding competitively inhibits the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.
Analysis of co-crystal structures has revealed three primary binding modes for the 7-azaindole scaffold within the kinase hinge region:
-
Normal Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole NH acts as a hydrogen bond donor, forming a canonical interaction with the kinase hinge.[3]
-
Flipped Binding Mode: The 7-azaindole ring is rotated 180 degrees, with the pyridine nitrogen still acting as a hydrogen bond acceptor, but with a different geometry of interaction.[3]
-
Non-Hinge Binding Mode: In some instances, the 7-azaindole moiety may bind to other regions of the kinase active site, while another part of the inhibitor interacts with the hinge.[3]
These diverse binding possibilities contribute to the versatility of the 7-azaindole scaffold in designing selective kinase inhibitors.
The BRAF/MEK/ERK (MAPK) Signaling Pathway
A critical pathway in which 7-azaindole inhibitors have shown significant clinical success is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting mutated BRAF.[6] In many cancers, particularly melanoma, a V600E mutation in the BRAF kinase leads to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival.[6][7] 7-azaindole-based inhibitors, such as vemurafenib, are designed to selectively inhibit this mutated BRAF kinase.[7]
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade often dysregulated in cancer, controlling cell growth, proliferation, and survival.[8][9] The 7-azaindole scaffold has been successfully employed to develop potent and selective inhibitors of PI3K isoforms.[10] These inhibitors compete with ATP at the catalytic site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of AKT and mTOR.[1][9]
Quantitative Data on 7-Azaindole Derivatives
The following tables summarize the in vitro potency of various 7-azaindole derivatives against key protein kinase targets. This data highlights the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on this scaffold.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against BRAF Kinase
| Compound | R1 | R2 | BRAF V600E IC50 (nM) | Reference |
| Vemurafenib | H | N-(3-(propylsulfonyl)phenyl)propanamide | 31 | [1] |
| Dabrafenib | H | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzenesulfonamide | 0.8 | [1] |
Table 2: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Kinases
| Compound | R1 | R2 | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | Reference |
| Compound 12 | H | 3-pyridyl | 7 | - | - | - | [11] |
| Compound 13 | H | 3-pyridyl | 7 | - | - | - | [11] |
| Compound B13 | H | 3-(pyridin-3-yl) | 0.5 | - | - | - | [12] |
| Compound 28 | H | (S)-N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethyl)acetamide | 0.040 (µM) | >300-fold selective | >300-fold selective | >300-fold selective | [11] |
Table 3: Inhibitory Activity of 7-Azaindole Derivatives against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 8l | Haspin | 14 | [13] |
| Compound 8g | CDK9/CyclinT | - | [13] |
| Compound 8h | Haspin, CDK9/CyclinT | - | [13] |
| Decernotinib | JAK2 | 260 | [14] |
| Compound 24 | FGFR4 | - | [15][16] |
| Compound 30 | FGFR4 | - | [15][16] |
Table 4: 7-Azaindole Derivatives in Clinical Development
| Compound Name | Target(s) | Indication | Phase of Development | Reference |
| Vemurafenib (Zelboraf®) | BRAF V600E | Melanoma | Approved | [1] |
| Venetoclax (Venclexta®) | BCL-2 | Leukemia | Approved | [1] |
| Decernotinib | JAK | Rheumatoid Arthritis | Phase II | [14] |
| Fevipiprant | DP2 receptor antagonist | Asthma | Phase III (Discontinued) | [17] |
| AZD6738 | ATR | Cancer | Clinical Trials | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 7-azaindole derivatives.
Synthesis of the 7-Azaindole Core
A general and robust method for the synthesis of the 7-azaindole core involves the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde in the presence of a strong base.[3][18]
Materials:
-
2-fluoro-3-methylpyridine
-
Arylaldehyde (e.g., benzaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
To a solution of potassium bis(trimethylsilyl)amide (3 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of 2-fluoro-3-methylpyridine (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the arylaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-azaindole derivative.
BRAF V600E Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 values of 7-azaindole derivatives against the BRAF V600E kinase.[1]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (unactivated) as a substrate
-
ATP
-
7-azaindole test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate to their final concentrations in the assay buffer.
-
Assay Reaction: a. Add 2.5 µL of the diluted test compound to the wells of the 384-well plate. b. Add 2.5 µL of the BRAF V600E enzyme solution and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of a solution containing the MEK1 substrate and ATP.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature to allow for substrate phosphorylation.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
PI3Kγ Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the general ADP-Glo™ kinase assay for measuring the activity of PI3Kγ.[4][5][19]
Materials:
-
Recombinant human PI3Kγ enzyme
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) as a substrate
-
ATP
-
7-azaindole test compounds dissolved in DMSO
-
PI3K Reaction Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in PI3K Reaction Buffer.
-
Reaction Setup: In a white assay plate, add the following components in order: a. 5 µL of test compound or vehicle control. b. 10 µL of a 2.5X master mix containing PI3Kγ enzyme and PIP2 substrate in PI3K Reaction Buffer. c. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of 2.5X ATP solution in PI3K Reaction Buffer to start the reaction.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. c. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine IC50 values as described for the BRAF assay.
Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, MCF-7 breast cancer)
-
Complete cell culture medium
-
7-azaindole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compounds or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) or IC50 value from the dose-response curve.
Conclusion
The 7-azaindole core has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the binding of ATP in the hinge region of kinases has led to the development of numerous potent and selective inhibitors that have translated into successful clinical therapies. The wealth of structure-activity relationship data, coupled with a deep understanding of its interactions with key biological targets, continues to fuel the design of novel 7-azaindole-based therapeutics. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and expand upon the vast therapeutic potential of this remarkable scaffold. As our understanding of cellular signaling pathways continues to evolve, the versatile and privileged 7-azaindole core is poised to remain at the forefront of innovative drug discovery for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 13. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 19. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine, a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of this 7-azaindole core have demonstrated significant therapeutic potential, primarily through the inhibition of key cellular kinases and other enzymes involved in signal transduction pathways critical to cancer and inflammatory diseases. This document details the molecular targets, summarizes quantitative inhibitory data, provides in-depth experimental protocols for key assays, and illustrates the associated signaling pathways.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many biologically active this compound derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of various protein kinases. The 7-azaindole nucleus is a bioisostere of purine and effectively mimics the hinge-binding motif of ATP, forming crucial hydrogen bonds with the kinase hinge region. This interaction blocks the kinase's catalytic activity, thereby inhibiting downstream signaling pathways. Key protein families targeted by these compounds include Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Phosphodiesterase 4B (PDE4B).
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their primary molecular targets.
Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 | - | [1][2][3][4] |
| FGFR2 | 9 | MDA-MB-231 | - | [1][2][3][4] | |
| FGFR3 | 25 | MCF-7 | - | [1][2][3][4] | |
| FGFR4 | 712 | - | - | [1][2][3][4] | |
| Compound 1 | FGFR1 | 1900 | - | - | [1] |
Table 2: Inhibitory Activity against Focal Adhesion Kinase (FAK)
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| FAK-IN-9 | FAK | 1.5 | Biochemical Kinase Assay | [5] |
| Pyk2 | 18 | Biochemical Kinase Assay | [5] | |
| VEGFR2 | >1000 | Biochemical Kinase Assay | [5] |
Table 3: Inhibitory Activity against Ataxia-Telangiectasia Mutated (ATM) Kinase
| Compound ID | Target | IC50 (nM) | Selectivity | Reference |
| 25a | ATM | - | >700-fold over PIKK family members | [6] |
Table 4: Inhibitory Activity against Phosphodiesterase 4B (PDE4B)
| Compound ID | Target | IC50 (µM) | Selectivity over PDE4D | Reference |
| 11h | PDE4B | 0.14 | 6-fold | [7] |
| Various Derivatives | PDE4B | 0.11 - 1.1 | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the mechanism of action studies are provided below.
Kinase Inhibition Assays
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Objective: To quantify the inhibitory activity of a compound against a specific kinase.
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and allophycocyanin into close proximity, resulting in a FRET signal.
-
Protocol:
-
Dispense 2.5 µL of a solution containing the target kinase (e.g., 2 nM FAK) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, pH 7.0) into each well of a 1536-well microtiter plate.[8]
-
Add 35 nL of the test compound (e.g., this compound derivative) at various concentrations.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated substrate (e.g., 200 nM ULight poly GT) and ATP (e.g., 10 µM) in kinase buffer.[8]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Incubate for another period to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
b) ADP-Glo™ Kinase Assay
-
Objective: To measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: This luminescent assay involves two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol:
-
Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and the test compound.
-
Incubate at room temperature for 60 minutes.[9]
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[9]
-
Incubate for 30 minutes.[9]
-
Record the luminescence using a plate reader.
-
Determine the kinase inhibition based on the reduction in the luminescent signal.
-
Cellular Assays
a) Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of a compound on the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) Western Blot Analysis of Protein Phosphorylation
-
Objective: To detect the phosphorylation status of a target protein (e.g., FGFR, ERK) in response to compound treatment.
-
Protocol:
-
Culture cells to 70-80% confluency and then treat with the test compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FGFR) overnight at 4°C.[11]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., GAPDH).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: FAK signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Deep Dive into 7-Azaindole Derivatives: A Theoretical and Computational Perspective
A Technical Guide for Researchers and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic properties and ability to form crucial hydrogen bonding interactions have made it a focal point in the design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in understanding and predicting the behavior of 7-azaindole derivatives, with a particular focus on their application in drug discovery.
Molecular Docking and Binding Affinity Studies
Molecular docking has been a cornerstone in elucidating the binding modes of 7-azaindole derivatives with various biological targets. These computational studies provide valuable insights into the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.
Recent research has highlighted the potential of 7-azaindole analogs as potent anticancer agents. For instance, a series of novel 7-azaindole derivatives were designed and synthesized, showing significant anticancer activity against breast cancer cell lines.[1] Molecular docking studies revealed that these compounds could effectively bind to poly (ADP-ribose) polymerases (PARP), a key enzyme in DNA damage repair, suggesting their potential as PARP inhibitors.[1]
In another study, a 7-azaindole derivative (7-AID) was identified as a novel inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis and metastasis.[2] Molecular docking analysis showed that 7-AID could lodge within the adenosine-binding pocket of DDX3, interacting with key residues.[2]
Furthermore, 7-azaindole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[3] Molecular docking and molecular dynamics simulations demonstrated that a lead compound, ASM-7, could stably bind to the interface of the S1-RBD and hACE2, disrupting the viral entry process.[3]
The versatility of the 7-azaindole scaffold is also evident in its application as a core for designing inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][5][6]
Quantitative Data from Molecular Docking and Biological Assays
The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different 7-azaindole derivatives against their respective targets.
| Compound | Target | Cell Line | Activity Metric | Value (µM) | Reference |
| 4g | PARP | MCF-7 | GI50 | 15.56 | [1] |
| 7-AID | DDX3 | HeLa | IC50 | 16.96 | [2] |
| 7-AID | DDX3 | MCF-7 | IC50 | 14.12 | [2] |
| 7-AID | DDX3 | MDA-MB-231 | IC50 | 12.69 | [2] |
| G7a | SARS-CoV-2 S1-RBD-hACE2 | - | EC50 | 9.08 | [3] |
| Compound 6 | CDK8 | MV4-11 | GI50 | 1.97 | [7] |
| Compound 17 | Mcl-1 | - | Ki | 0.43 | [8] |
| B13 | PI3Kγ | - | IC50 | 0.0005 | [9] |
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 7-AID | DDX3 (2I4I) | -7.99 | [2] |
| 4d | 14α-demethylase lanosterol (1EA1) | -8.81 | [10] |
| 4f | 14α-demethylase lanosterol (1EA1) | -8.76 | [10] |
| 4n | 14α-demethylase lanosterol (1EA1) | -8.79 | [10] |
Quantum Chemical Studies: DFT and Beyond
Density Functional Theory (DFT) calculations have been extensively employed to investigate the structural, electronic, and vibrational properties of 7-azaindole derivatives. These studies provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic characteristics.
DFT calculations have been used to analyze the molecular structures of chloro-derivatives of 7-azaindole-3-carbaldehyde, revealing the influence of ligand conformations on the stability and vibrational properties of their metal complexes.[11][12][13] These theoretical investigations, supported by experimental infrared and Raman spectroscopy, have been crucial in characterizing novel palladium(II) and platinum(II) complexes with potential antiproliferative activity.[11]
Furthermore, time-dependent DFT (TDDFT) has been instrumental in studying the excited-state properties of 7-azaindole derivatives, particularly the phenomenon of excited-state proton transfer (ESPT).[14] These studies have shown that intermolecular hydrogen bonds with solvent molecules, such as methanol, are strengthened in the excited state, facilitating the proton transfer process.[14]
Excited-State Proton Transfer (ESPT) Dynamics
The 7-azaindole molecule is a classic model system for studying ESPT, a fundamental process in chemistry and biology.[15] Computational studies, including on-the-fly dynamics simulations, have provided detailed insights into the mechanisms and time evolution of these ultrafast reactions.
Simulations of 7-azaindole clustered with methanol molecules have revealed excited-state multiple-proton transfer reactions occurring through the intermolecular hydrogen-bonded network.[16] Similarly, studies in aqueous environments have shown that the proton transfer primarily occurs through the first solvation shell, with the nearest water molecules acting as a bridge.[17] The dynamics of this process are sensitive to the surrounding environment, with the rate of proton transfer being influenced by the properties of the solvent.[18]
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in these studies is crucial for reproducibility and further research.
Molecular Docking Protocol
A typical molecular docking workflow involves the following steps:
Receptor and Ligand Preparation: The three-dimensional structures of the target protein (receptor) and the 7-azaindole derivative (ligand) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining protonation states.
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
Docking Simulation: A docking program is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses based on a scoring function.
Pose Analysis: The resulting docking poses are clustered and ranked based on their scores. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Density Functional Theory (DFT) Calculation Protocol
DFT calculations are typically performed as follows:
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Excited state charge transfer coupled double proton transfer reaction of 7-azaindole derivatives in methanol: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 18. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 1H-pyrrolo[2,3-b]pyridin-4-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 1H-pyrrolo[2,3-b]pyridin-4-amine, a crucial heterocyclic scaffold in medicinal chemistry, often referred to as 4-amino-7-azaindole or 1,7-dideazaadenine. The methodologies detailed herein are based on established literature and are intended to equip researchers with the necessary information to synthesize this key building block.
Introduction
This compound is a bioisostere of adenine and is a privileged structure in the development of various therapeutic agents, particularly kinase inhibitors. Its unique electronic properties and ability to form specific hydrogen bond interactions make it a valuable component in drug design. This document outlines the most common and effective strategies for its synthesis, focusing on the preparation from readily available starting materials.
Core Synthetic Strategies
Two principal synthetic pathways have emerged as the most viable for the preparation of this compound. Both strategies commence from the common precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
-
Route A: Nitration and Subsequent Reduction. This classic approach involves the regioselective nitration of the 7-azaindole core at the 4-position, followed by the reduction of the nitro group to the desired primary amine.
-
Route B: Halogenation and Palladium-Catalyzed Amination. This modern synthetic route relies on the initial halogenation of 7-azaindole at the 4-position, followed by a Buchwald-Hartwig amination reaction to install the amino group.
The selection of a particular route may depend on factors such as the availability of reagents, scale of the synthesis, and tolerance of other functional groups if substituted analogs are desired.
Diagram of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound from 7-azaindole.
Experimental Protocols and Data
Starting Material: 7-Azaindole N-oxide
The synthesis of both key intermediates, 4-nitro- and 4-halo-7-azaindole, proceeds through the common intermediate, 7-azaindole N-oxide.
Experimental Protocol: To a solution of 7-azaindole in a suitable solvent such as THF, ethylene glycol monomethyl ether, or propylene glycol monomethyl ether, hydrogen peroxide is added. The reaction is typically conducted at a low temperature (5-15 °C) for 2-5 hours.[1]
| Reactant | Molar Ratio | Notes |
| 7-Azaindole | 1.0 | Starting material |
| Hydrogen Peroxide | 1.1 - 2.0 | Oxidizing agent |
Route A: Via Nitration and Reduction
Step A1: Synthesis of 4-Nitro-7-azaindole
Experimental Protocol: 7-azaindole N-oxide is treated with a nitrating agent. For instance, nitration with nitric acid in trifluoroacetic acid at 0°C has been reported to yield the 4-nitro derivative in good yield.[2]
| Reagent/Condition | Specification | Purpose | Yield |
| 7-Azaindole N-oxide | 1.0 equivalent | Starting material | 60%[2] |
| Nitric Acid | Nitrating agent | Nitration | |
| Trifluoroacetic Acid | Solvent/Acid catalyst | ||
| Temperature | 0 °C | Reaction condition |
Step A2: Reduction of 4-Nitro-7-azaindole to this compound
Experimental Protocol: The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of a metal in an acidic medium. For example, zinc powder in acetic acid is an effective system for this transformation.[3]
| Reagent/Condition | Specification | Purpose | Yield |
| 4-Nitro-7-azaindole | 1.0 equivalent | Starting material | Not specified |
| Zinc powder | Excess | Reducing agent | |
| Acetic Acid | Solvent/Proton source |
Route B: Via Halogenation and Amination
Step B1: Synthesis of 4-Halo-7-azaindole (e.g., 4-Bromo-7-azaindole)
Experimental Protocol: 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). Tetramethylammonium bromide (1.2 eq) is added, and the mixture is cooled to 0 °C. Methanesulfonic anhydride (2.0 eq) is then added in portions. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the pH is adjusted to 7 with solid sodium hydroxide. The product is isolated by filtration.[4]
| Reagent/Condition | Specification | Purpose | Yield |
| 7-Azaindole N-oxide | 1.0 equivalent | Starting material | 56%[4] |
| Tetramethylammonium bromide | 1.2 equivalents | Bromine source | |
| Methanesulfonic anhydride | 2.0 equivalents | Activating agent | |
| DMF | Solvent | ||
| Temperature | 0 °C to room temp. | Reaction condition |
Step B2: Buchwald-Hartwig Amination of 4-Halo-7-azaindole
The direct amination of 4-halo-7-azaindoles with ammonia or an ammonia equivalent is a powerful method to introduce the 4-amino group. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand.
Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig amination of 4-halo-7-azaindole.
Experimental Protocol (General): In an inert atmosphere, the 4-halo-7-azaindole, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and the amine source are combined in an anhydrous solvent (e.g., dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the reaction is worked up and the product is purified.[5]
Table of Conditions for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles with Various Amines:
| Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 92[5] |
| n-Butylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 89[5] |
| Cyclohexylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 91[5] |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 94[5] |
Note: The direct amination with ammonia can be challenging. Often, a protected form of ammonia or an ammonia surrogate is used, followed by a deprotection step. The yields presented are for the coupling with various primary and secondary amines, which serve as a model for the C-N bond formation.
Conclusion
The synthesis of this compound can be effectively achieved through two primary, multi-step synthetic sequences starting from 7-azaindole. The choice between the nitration/reduction pathway and the halogenation/amination route will be guided by the specific requirements of the research, including scale, cost, and functional group compatibility. The data and protocols provided in this guide offer a solid foundation for the successful synthesis of this important heterocyclic compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and characterization data.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives as potent kinase inhibitors. This class of compounds, also known as 7-azaindoles, serves as a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine core of ATP and interact with the hinge region of various kinases.[1][2] This document offers detailed protocols for the chemical synthesis of these derivatives and their subsequent biological evaluation in kinase inhibition assays, alongside a summary of their activity against key kinase targets implicated in cancer and other diseases.
Introduction to this compound Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold for the design of kinase inhibitors. Its unique structure allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[1][2] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), MET proto-oncogene (c-Met), and Phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in various cancers.[3][4][5] The development of potent and selective inhibitors targeting these kinases is a major focus in modern drug discovery.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities of selected this compound derivatives against various kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [3][6][7][8][9] |
| Compound 1 | 1900 | - | - | - | [3] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met and ALK Kinases
| Compound ID | c-Met IC50 (nM) | ALK IC50 (nM) | Reference |
| Compound 9 | 22.8 | Moderate Inhibition | [4] |
Table 3: Inhibitory Activity of 7-Azaindole Derivatives against CDK9/CyclinT and Haspin Kinases
| Compound ID | CDK9/CyclinT IC50 (µM) | Haspin IC50 (µM) | Reference |
| 8g | 1.2 | 0.088 | [10] |
| 8h | 0.9 | 0.052 | [10] |
| 8i | >10 | 0.024 | [10] |
| 8l | >10 | 0.014 | [10] |
Table 4: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| B13 | - | - | - | 0.5 | [5] |
| B14 | - | - | - | - | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process starting from a commercially available or synthesized 1H-pyrrolo[2,3-b]pyridine core. The general strategy often includes functionalization at various positions of the bicyclic ring system to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of a Substituted 1H-pyrrolo[2,3-b]pyridine Core
This protocol provides a general method for the synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine, which can then be further modified.
Materials:
-
Substituted 2-aminopyridine
-
Appropriate α-haloketone
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, NaOtBu)
-
Solvent (e.g., DMF, Toluene)
Procedure:
-
Step 1: N-Arylation. In a round-bottom flask, dissolve the substituted 2-aminopyridine and the α-haloketone in the chosen solvent.
-
Add the base and the palladium catalyst to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Functionalization of the 1H-pyrrolo[2,3-b]pyridine Core
This protocol describes a general method for introducing various substituents onto the 1H-pyrrolo[2,3-b]pyridine core, for example, via a Suzuki cross-coupling reaction.
Materials:
-
Halogenated 1H-pyrrolo[2,3-b]pyridine derivative
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
Step 1: Suzuki Coupling. In a reaction vessel, combine the halogenated 1H-pyrrolo[2,3-b]pyridine derivative, the boronic acid or ester, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired functionalized derivative.
Kinase Inhibition Assays
The following are generalized protocols for determining the in vitro kinase inhibitory activity of the synthesized compounds. Specific conditions may need to be optimized for each kinase and inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Step 1: Compound Preparation. Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Step 2: Kinase Reaction. In a 384-well plate, add the following components in order:
-
Inhibitor solution (or DMSO for control).
-
Kinase solution.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Step 3: Incubation. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[11][12]
-
Step 4: ATP Detection. Stop the kinase reaction and measure the remaining ATP by adding the components of the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP and measure the light output.[11][12][13]
-
Step 5: Data Analysis. Measure the luminescence using a microplate reader. The inhibitory activity is calculated as a percentage of the control (DMSO) activity. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: The FGFR signaling pathway, which regulates cell proliferation and survival.
Caption: The c-Met signaling pathway, crucial for cell motility and invasion.
Caption: The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth.[4][10][14][15][16]
Experimental Workflows
The following diagrams outline the general workflow for the synthesis and evaluation of this compound kinase inhibitors.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the biological evaluation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine Based FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The provided protocols are based on established synthetic methodologies and are intended to guide researchers in the development of novel anti-cancer therapeutics targeting the FGFR signaling pathway.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purines allows it to function as an effective hinge-binding motif for various protein kinases, including FGFRs. Aberrant activation of FGFR signaling due to genetic alterations is a key driver in numerous cancers, making FGFRs attractive targets for therapeutic intervention. This document details the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting a particularly potent pan-FGFR inhibitor, compound 4h , and provides protocols for its synthesis and evaluation.[1]
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, differentiation, and angiogenesis.
Data Presentation
The following tables summarize the inhibitory activity of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms.
Table 1: In vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR1-4. [1]
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4a | 3-methoxyphenyl | 1900 | - | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4l | 3-(trifluoromethoxy)phenyl | 33 | 45 | 110 | >1000 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates higher potency.
Experimental Protocols
The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors is achieved through a two-step process as outlined below.
Synthetic Workflow
Step 1: Synthesis of Intermediate Compounds (General Procedure for 3a-3k)[1]
This procedure describes the synthesis of the chalcone-like intermediates through an aldol condensation reaction.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde for compound 3h )
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 186 mg) in methanol (7 mL), add the appropriately substituted benzaldehyde (1.1 mmol).
-
Add potassium hydroxide (5.0 mmol, 280 mg) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 5 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to afford the desired intermediate.
Step 2: Synthesis of Final Products (General Procedure for 4a-4l, including 4h)[1]
This procedure details the reduction of the intermediate compounds to yield the final saturated derivatives.
Materials:
-
Intermediate compound from Step 1 (e.g., 3h )
-
Acetonitrile (ACN)
-
Triethylsilane (TES)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the intermediate compound (e.g., 3h , 0.31 mmol, 100 mg) in acetonitrile (7 mL), add triethylsilane (6.26 mmol, 1.0 mL).
-
Add trifluoroacetic acid (6.54 mmol, 0.5 mL) to the reaction mixture.
-
Heat the reaction to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Biological Evaluation
The inhibitory activity of the synthesized compounds against FGFR kinases can be evaluated using various in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
FGFR Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against FGFR1, FGFR2, FGFR3, and FGFR4.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Biotinylated substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the FGFR enzyme and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing the europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.
-
Incubate the plate in the dark at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable starting point for the design and synthesis of potent FGFR inhibitors. The protocols outlined in this document provide a clear pathway for the synthesis of these compounds, and the biological data highlights the potential of derivatives such as compound 4h as pan-FGFR inhibitors for cancer therapy. Further optimization of this scaffold may lead to the development of next-generation targeted therapeutics.
References
Application Notes and Protocols for In Vitro Kinase Assay with 1H-pyrrolo[2,3-b]pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is frequently implicated in diseases like cancer.[1][2] This makes them a significant target for therapeutic drug development.[1][3] The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, is a privileged structure in the design of kinase inhibitors.[4][5] Derivatives of this scaffold have been developed as potent inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Focal Adhesion Kinase (FAK), and Ataxia Telangiectasia Mutated (ATM) kinase.[6][7][8]
This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of 1H-pyrrolo[2,3-b]pyridin-4-amine against a representative tyrosine kinase, FGFR1. The protocol is based on a luminescence-based assay format, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9][10] This method is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of kinase activity.[9]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9] The assay is performed in two steps. First, the kinase reaction is carried out by incubating the kinase (e.g., FGFR1), a substrate, ATP, and the test compound (this compound). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[9][10] The inhibitory effect of this compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human FGFR1 Kinase | Varies | Varies |
| Poly(Glu, Tyr) 4:1 peptide substrate | Varies | Varies |
| ATP (Adenosine 5'-Triphosphate) | Varies | Varies |
| This compound | Varies | Varies |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) | In-house/Varies | N/A |
| DMSO (Dimethyl Sulfoxide) | Varies | Varies |
| 384-well white, flat-bottom plates | Varies | Varies |
| Multichannel pipettes | Varies | N/A |
| Plate reader with luminescence detection | Varies | N/A |
Experimental Protocols
Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer solution. For example: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11] The optimal buffer composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Kₘ for the specific kinase (e.g., 10 µM for FGFR1).[10]
-
Substrate Solution: Prepare a stock solution of the peptide substrate in kinase buffer.
-
Kinase Solution: Dilute the recombinant FGFR1 kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.[10]
-
Test Compound (this compound) Dilution Series: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM. Then, dilute this stock in kinase buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[10]
In Vitro Kinase Assay Protocol (ADP-Glo™)
The following protocol is designed for a 384-well plate format.
| Step | Action | Volume (µL) | Incubation Time & Temperature |
| 1 | Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. | 1 | N/A |
| 2 | Add the diluted FGFR1 enzyme to each well. | 2 | N/A |
| 3 | Pre-incubate the plate to allow the compound to bind to the kinase. | N/A | 15 minutes at room temperature |
| 4 | Initiate the kinase reaction by adding the substrate/ATP mixture to each well. | 2 | N/A |
| 5 | Incubate the plate to allow the kinase reaction to proceed. | N/A | 60 minutes at room temperature |
| 6 | Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Mix gently. | 5 | 40 minutes at room temperature |
| 7 | Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent to each well. Mix gently. | 10 | 30 minutes at room temperature |
| 8 | Measure the luminescence using a plate reader. | N/A | N/A |
Data Analysis
-
The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.[10]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
Visualizations
Caption: Workflow of the in vitro kinase assay.
Caption: Simplified FGFR signaling pathway.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assay Methodologies for 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cellular evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives. This class of compounds, built upon the 7-azaindole scaffold, is a significant area of interest in medicinal chemistry due to its potential as kinase inhibitors for therapeutic applications, particularly in oncology.[1] The methodologies outlined below are essential for characterizing the biological activity of these derivatives in a cellular context.
Overview of Biological Activity
1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] A primary focus of research has been their development as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Protein Kinase B (Akt), and Janus Kinase 3 (JAK3).[1] Abnormal activation of the FGFR signaling pathway, in particular, is a key factor in the progression of several cancers, making it an attractive therapeutic target.[2][3][4][5]
Key Cell-Based Assays
A variety of cell-based assays are crucial for determining the efficacy and mechanism of action of this compound derivatives. These include:
-
Cytotoxicity and Cell Proliferation Assays: To determine the concentration at which the compounds inhibit cell growth.
-
Kinase Inhibition Assays: To measure the direct inhibitory effect of the compounds on specific kinase targets within a cellular environment.
-
Apoptosis Assays: To ascertain if the observed cytotoxicity is due to programmed cell death.
-
Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression.
-
Cell Migration and Invasion Assays: To evaluate the potential of the compounds to inhibit cancer cell metastasis.
Data Presentation
The following tables summarize the reported in vitro activities of various 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 1: FGFR Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data extracted from a study on potent FGFR inhibitors, demonstrating pan-FGFR inhibitory activity of compound 4h.[2][3][4][5]
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.18 | |
| MCF-7 | 0.21 | |
| 5k | MCF-7 | 32 |
| HepG2 | 29 | |
| MDA-MB-231 | 38 | |
| HeLa | 35 |
IC50 values represent the concentration required to inhibit 50% of cell growth. Compound 10t was evaluated for its activity as a colchicine-binding site inhibitor, while compound 5k was assessed as a potential multi-targeted kinase inhibitor.[6][7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To assess the dose-dependent effect of this compound derivatives on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the anti-proliferative activity of the compounds is mediated by the induction of apoptosis.[1]
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Materials:
-
Cancer cell line
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: FGFR Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1H-pyrrolo[2,3-b]pyridin-4-amine in Oncology Research: A Guide to its Application in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key oncogenic signaling pathways. Its unique structural and electronic properties have made it a cornerstone in the development of targeted cancer therapies. This document provides a comprehensive overview of the application of 1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives in cancer cell line studies, offering detailed experimental protocols and a summary of their activity against various cancer cell lines.
Overview of Biological Activity
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. These include, but are not limited to, Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), Ataxia Telangiectasia Mutated (ATM) kinase, and Ribosomal S6 Kinase 2 (RSK2).[1][2][3][4][5][6][7] The versatility of the 7-azaindole scaffold allows for chemical modifications that can fine-tune selectivity and potency, leading to the development of both broad-spectrum and isoform-specific inhibitors.
Key Signaling Pathways Targeted
The anticancer effects of 1H-pyrrolo[2,3-b]pyridine derivatives are primarily attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, migration, and apoptosis.
PI3K/AKT/mTOR Pathway
A significant number of 7-azaindole derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide array of human cancers.[1][2] By targeting PI3K, these compounds can effectively block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
FGFR Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs, demonstrating efficacy in preclinical models of breast and liver cancer.[3][4][5] These compounds typically act by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK pathway.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| 7-Azaindole Derivatives | PI3Kα | - | Subnanomolar | [1] |
| 7-Azaindole Derivatives | PI3Kβ | - | Subnanomolar | [1] |
| 7-Azaindole Derivatives | PI3Kδ | - | Subnanomolar | [1] |
| 7-Azaindole Derivatives | PI3Kγ | - | Subnanomolar | [1] |
| Compound 4h | FGFR1 | 4T1 (Breast Cancer) | 7 | [3][5] |
| Compound 4h | FGFR2 | - | 9 | [3][5] |
| Compound 4h | FGFR3 | - | 25 | [3][5] |
| Compound 4h | FGFR4 | - | 712 | [3][5] |
| Compound 30 | FGFR4 | HuH-7 (Hepatocellular Carcinoma) | Potent Inhibition | [4] |
| Compound 30 | FGFR4 | MDA-MB-453 (Breast Cancer) | Potent Inhibition | [4] |
| Compound 25a | ATM | HCT116 (Colon Cancer) | Synergistic with Irinotecan | [6][8] |
| Compound 25a | ATM | SW620 (Colon Cancer) | Synergistic with Irinotecan | [6][8] |
| Compound B1 | RSK2 | MDA-MB-468 (Breast Cancer) | 130 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Proliferation Assay (SRB Assay)
This protocol is a widely used method for determining cytotoxicity and cell growth inhibition.
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on protein expression and phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the 1H-pyrrolo[2,3-b]pyridine derivative for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay (TR-FRET)
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate peptide, and the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the design and development of novel anticancer agents. The diverse range of kinases that can be potently and selectively inhibited by derivatives of this core structure underscores its importance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds in cancer cell line studies. Further investigations into their in vivo efficacy and safety profiles are warranted to translate these preclinical findings into clinical applications.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridin-4-amine as a Molecular Probe Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to adenine allows it to function as an effective hinge-binding motif for numerous protein kinases, making it a valuable core for the development of potent and selective kinase inhibitors. The derivative, 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 1,7-dideazaadenine), serves as a foundational structure for the generation of molecular probes to investigate kinase signaling pathways, validate novel drug targets, and profile inhibitor selectivity.
These application notes provide a comprehensive overview of the development and utility of the this compound scaffold as a tool for chemical biology and drug development. Detailed protocols for the synthesis of the parent compound and its subsequent evaluation in relevant biochemical and cellular assays are provided, supported by quantitative data from various derivatives to illustrate the potential of this chemical class.
Data Presentation
The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized to generate potent inhibitors against a variety of protein kinases. The following tables summarize the in vitro inhibitory activities of representative derivatives, demonstrating the scaffold's versatility in targeting different members of the kinome.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative 4h | FGFR1 | 7 | AZD-4547 | 0.8 |
| FGFR2 | 9 | 1 | ||
| FGFR3 | 25 | 2 | ||
| FGFR4 | 712 | 47 | ||
| Derivative 11h | PDE4B | 140 | Rolipram | - |
| Compound 25a | ATM | >700-fold selectivity over other PIKK family members | - | - |
| Compound 9 | c-Met | 22.8 | - | - |
| Compound 2 | PKBβ (Akt) | - | H-89 | 590 |
Note: The data presented is for various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and is intended to illustrate the potential of this chemical class. IC50 values are highly dependent on the specific substitutions on the core scaffold.
Signaling Pathways
Derivatives of this compound have been shown to potently inhibit key kinases in major signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for the rational design and application of molecular probes based on this scaffold.
Application Notes and Protocols for ADME Profiling of 1H-pyrrolo[2,3-b]pyridin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1H-pyrrolo[2,3-b]pyridin-4-amine analogs. This class of compounds has shown promise in various therapeutic areas, and a thorough understanding of their ADME properties is crucial for the selection and optimization of lead candidates.[1][2][3]
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of various kinase inhibitors and other therapeutic agents.[2][3] Early assessment of ADME properties is essential to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition in drug development. This document outlines standard in vitro assays to evaluate key ADME parameters, including metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.
Data Presentation: In Vitro ADME Profile of Representative 1H-pyrrolo[2,3-b]pyridine Analogs
The following tables summarize typical in vitro ADME data for hypothetical this compound analogs.
Table 1: Metabolic Stability of this compound Analogs
| Compound ID | Liver Microsomes (Human) t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | > 60 | < 10 |
| Analog B | 35 | 45 |
| Analog C | 15 | 110 |
Table 2: Caco-2 Permeability of this compound Analogs
| Compound ID | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Analog A | 15.2 | 16.1 | 1.1 |
| Analog B | 8.5 | 25.5 | 3.0 |
| Analog C | 2.1 | 2.3 | 1.1 |
Table 3: Plasma Protein Binding of this compound Analogs
| Compound ID | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |
| Analog A | 92.5 | 88.1 |
| Analog B | 99.1 | 98.5 |
| Analog C | 75.3 | 70.8 |
Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound Analogs (IC₅₀ in µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 (Midazolam) |
| Analog A | > 50 | > 50 | 25.3 | > 50 | > 50 |
| Analog B | 15.8 | > 50 | 8.9 | 45.1 | 12.5 |
| Analog C | > 50 | 5.2 | 1.8 | > 50 | 2.4 |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4]
Materials:
-
Human Liver Microsomes (pooled)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[4]
-
Internal Standard (IS)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer from the DMSO stock.
-
Add liver microsomes to phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.[4]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer without the regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[4]
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).[5]
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. protocols.io [protocols.io]
Application Notes and Protocols for the Large-Scale Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in the development of various therapeutic agents, including Janus kinase (JAK) inhibitors. The synthesis of this and related 7-azaindole derivatives is crucial for the pharmaceutical industry. The described synthetic routes are designed to be robust, scalable, and suitable for kilogram-scale production in a drug development setting. The protocols are based on established chemical transformations and aim to provide a clear pathway for obtaining the target compound and its key intermediates with high purity and yield.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. In particular, this compound serves as a critical building block for a range of protein kinase inhibitors. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a common and scalable synthetic strategy starting from the commercially available 7-azaindole.
Overall Synthetic Strategy
The most common and industrially scalable approach to synthesizing 4-substituted 7-azaindoles involves the initial N-oxidation of the pyridine ring, followed by the introduction of a functional group at the 4-position. This method offers good regioselectivity and utilizes readily available and cost-effective reagents. The overall strategy can be broken down into three main stages:
-
N-Oxidation: Formation of 7-azaindole-N-oxide from 7-azaindole.
-
Halogenation: Introduction of a halogen (typically chlorine) at the 4-position.
-
Amination: Nucleophilic aromatic substitution of the 4-halo-7-azaindole with an amine source.
This strategy avoids some of the challenges associated with direct nitration and subsequent reduction, such as the formation of multiple isomers and harsh reaction conditions.
Experimental Protocols
Stage 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (Intermediate 2)
This stage involves the selective oxidation of the pyridine nitrogen of 7-azaindole.
Reaction Scheme:
Caption: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-N-oxide.
Protocol:
-
Charging the Reactor: In a suitable reactor, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.[1][2]
-
Addition of Oxidizing Agent: Cool the solution to 5-15 °C.[1][2] Slowly add hydrogen peroxide (1.1-2.0 eq) to the reaction mixture while maintaining the temperature within the specified range.[1][2]
-
Reaction Monitoring: Stir the reaction mixture at 5-15 °C for 2-5 hours.[1][2] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to destroy excess hydrogen peroxide. Concentrate the reaction mixture under reduced pressure to remove the organic solvent. The product can be isolated by filtration and washed with a suitable solvent (e.g., water or a mixture of organic solvent and water) and then dried under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (7-azaindole:H₂O₂) | 1:1.1 to 1:2 | [1][2] |
| Reaction Temperature | 5-15 °C | [1][2] |
| Reaction Time | 2-5 hours | [1][2] |
| Typical Yield | High | [1] |
Stage 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)
This stage introduces a chlorine atom at the 4-position, which acts as a good leaving group for the subsequent amination step.
Reaction Scheme:
Caption: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
Protocol:
-
Charging the Reactor: To a reactor charged with acetonitrile, add 1H-pyrrolo[2,3-b]pyridine 7-N-oxide (1.0 eq).[1][2]
-
Addition of Reagents: Add diisopropylethylamine (DIPEA) as a catalyst (0.1-0.15 eq).[2] Slowly add phosphorus oxychloride (POCl₃) to the mixture.[1][2]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.[2]
-
Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully quench it by pouring it onto ice water. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Diisopropylethylamine (DIPEA) | [1][2] |
| Halogenating Agent | Phosphorus oxychloride (POCl₃) | [1][2] |
| Reaction Temperature | 80-100 °C | [2] |
| Typical Yield | High | [1] |
Stage 3: Synthesis of this compound (Target Compound 4)
This final stage involves the nucleophilic aromatic substitution of the 4-chloro substituent with an amine source.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
Charging the Reactor: In a dry reactor under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).[3]
-
Addition of Amine Source: Add a suitable amine source. For the synthesis of the primary amine, a protected ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide can be used, followed by hydrolysis.[3] Alternatively, direct amination with ammonia under pressure and high temperature might be feasible.
-
Reaction Conditions: Add a dry solvent (e.g., toluene or 1,4-dioxane) and heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If a protected amine was used, an acidic workup (e.g., with aqueous HCl) is required to deprotect the amine.[3] After neutralization, the product is extracted, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ | [3] |
| Ligand | XPhos | [3] |
| Base | Sodium tert-butoxide | [3] |
| Amine Source | Lithium bis(trimethylsilyl)amide | [3] |
| Reaction Temperature | 100 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
Logical Workflow for Synthesis
References
Application Notes: The Use of 1H-pyrrolo[2,3-b]pyridin-4-amine in Fragment-Based Drug Discovery
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged fragment" in modern drug discovery, particularly within the domain of fragment-based lead discovery (FBLD).[1] Its structure is a bioisostere of both indole and purine systems, granting it unique electronic properties and hydrogen bonding capabilities.[1][2] This scaffold is especially renowned for its role as an exceptional hinge-binding motif for ATP-competitive kinase inhibitors.[1] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for the formation of a stable bidentate hydrogen bond with the kinase hinge region.[1][3][4] The success of this scaffold is highlighted by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment and is recognized as a primary example of a successful FBDD approach.[3][4][5] The 4-amino derivative, 1H-pyrrolo[2,3-b]pyridin-4-amine, serves as a versatile starting point, with the amino group providing a key vector for synthetic elaboration to enhance potency and selectivity.
Applications in Fragment-Based Drug Discovery
The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide array of protein kinases, demonstrating its potential to target the entire human kinome.[3][4] Its derivatives have shown significant activity against several important cancer-related targets.
Key Kinase Targets:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and migration. Fragment screening campaigns using techniques like Surface Plasmon Resonance (SPR) have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FAK inhibitors.[1][6][7] Subsequent fragment growing led to compounds with submicromolar cellular FAK inhibition potential.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation and angiogenesis and is often dysregulated in cancer.[1][8] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[1][8][9][10]
-
Protein Kinase B (Akt): As a central component of the PI3K/Akt/mTOR signaling pathway, Akt is a critical target in oncology.[1][11] Fragment screening has led to the development of potent and selective ATP-competitive inhibitors of Akt based on the 7-azaindole scaffold.[11]
-
B-RAF Kinase: This serine-threonine kinase is a key component of the MAPK/ERK pathway. The discovery of Vemurafenib from a 7-azaindole fragment showcases the scaffold's utility against this target.[3][4][5]
Data Presentation: Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize quantitative data for various derivatives, demonstrating their potency against different kinase targets.
Table 1: FGFR Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 1 | FGFR1 | 1900 | [12] |
| 4h | FGFR1 | 7 | [8][9][10] |
| FGFR2 | 9 | [8][9][10] | |
| FGFR3 | 25 | [8][9][10] |
Table 2: Akt (PKBβ) and PKA Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (PKA/PKBβ) | Reference |
|---|---|---|---|---|
| 2 (CCT128930) | PKBβ | - | 28-fold | [11] |
| 10 | PKBβ | - | >150-fold | [11] |
| 21 | PKBβ | - | - |[11] |
Table 3: PDE4B Inhibitory Activity
| Compound Series | Target | IC50 Range (µM) | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11 - 1.1 | [13] |
| 11h | PDE4B | 0.14 |[13] |
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex relationships in drug discovery. The following sections provide diagrams for a key signaling pathway targeted by 7-azaindole derivatives and typical experimental workflows used in their evaluation.
Fragment-Based Drug Discovery (FBDD) Workflow
The FBDD process begins with screening a library of low-molecular-weight fragments to identify weak binders, which are then optimized into potent leads.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer makes it a prime target for inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in FBDD. Below are protocols for key experiments.
Fragment Screening: Thermal Shift Assay (TSA)
Principle: This assay measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).
Methodology:
-
Protein Preparation: Purify the target kinase to >95% homogeneity. Dialyze into a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in DMSO.[1]
-
Assay Setup: In a 96-well or 384-well PCR plate, mix the target protein (final concentration 2-10 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (final concentration 100-500 µM).[1]
-
Data Acquisition: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C at a rate of 1 °C/min).
-
Data Analysis: Monitor the fluorescence of the dye, which increases as the protein unfolds. The Tm is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates a binding event.
Biochemical Assay: TR-FRET Kinase Inhibition Assay
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate by the target kinase.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing the target kinase, a biotinylated substrate peptide, and ATP.
-
Compound Addition: Add this compound derivatives at various concentrations (typically via serial dilution).[14]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.[14]
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody (donor) and allophycocyanin-labeled streptavidin (acceptor).[14]
-
Signal Reading: After incubation, read the TR-FRET signal on a compatible plate reader. Inhibition of kinase activity results in a decreased FRET signal.
-
Data Analysis: Plot the dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 7-deazaadenine).
General Synthetic Pathway
A common and effective method for synthesizing this compound involves the protection of the pyrrole nitrogen of a 4-halo-7-azaindole precursor, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, and subsequent deprotection.
Caption: A typical synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the critical Buchwald-Hartwig amination step.
Question 1: My Buchwald-Hartwig amination reaction has a very low yield. What are the most common causes?
Answer: Low yields in the Buchwald-Hartwig amination of 4-halo-7-azaindoles are frequently due to a combination of factors. The primary culprits are catalyst deactivation and competing side reactions.[1]
-
Catalyst Deactivation: The nitrogen atoms within the 7-azaindole core, particularly the pyridine nitrogen, can coordinate with the palladium catalyst.[1] This coordination can inhibit the catalyst's activity, effectively halting the catalytic cycle.
-
Hydrodehalogenation: This is a significant side reaction where the starting material's halogen atom is replaced by a hydrogen, resulting in the formation of 1H-pyrrolo[2,3-b]pyridine. This byproduct can be difficult to separate from the starting material.[1]
-
Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for this reaction. An unoptimized combination can favor side reactions or lead to an incomplete reaction.[2][3] An inert atmosphere is essential to achieve a better yield.[4]
Question 2: I'm observing a significant amount of the hydrodehalogenated byproduct. How can I minimize it?
Answer: The formation of the hydrodehalogenated byproduct often occurs via β-hydride elimination from a palladium-amido intermediate.[1] To minimize this, consider the following adjustments:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands often promote the desired C-N bond formation. However, excessively bulky ligands can sometimes favor side reactions. Screening different ligands is recommended.
-
Base Selection: Use a base that is strong enough to deprotonate the amine but not so strong that it promotes elimination pathways. Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions. Reactions with challenging substrates may require higher temperatures (80-110 °C), but this can also increase byproduct formation.[3][4]
Question 3: My reaction is stalling and appears incomplete, even after extended reaction times. What should I investigate?
Answer: An incomplete reaction points to issues with the catalytic system or reaction setup.
Caption: A logical workflow for troubleshooting stalled amination reactions.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.[4]
-
Reagent Quality:
-
Solvent: Use anhydrous solvent, as water can hydrolyze reagents and affect catalyst activity.
-
Base: Some bases (like NaOtBu) are hygroscopic. Use freshly opened or properly stored base.
-
Catalyst: Use a high-purity palladium precatalyst. The choice of precatalyst (e.g., G3 or G4) can impact activity and stability.[5]
-
-
Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary, but this can also increase costs and the potential for side reactions.
Question 4: Is an N-H protecting group on the pyrrole necessary? If so, which one is best?
Answer: While some reactions can proceed on the unprotected 7-azaindole, N-protection is generally recommended. The acidic N-H proton can interfere with the basic conditions of the reaction. The choice of protecting group is critical.
-
Bulky Groups (e.g., TIPS): Can prevent undesired reactions at other positions on the ring system.[6]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A common protecting group that is stable to the reaction conditions but can be reliably removed.[6]
-
Boc (tert-Butoxycarbonyl): Often used, but its removal with strong acid (like TFA) might not be suitable if other acid-labile groups are present.[7]
The deprotection step itself can be a source of yield loss, so the conditions must be chosen carefully based on the overall molecular structure.
Optimization of Buchwald-Hartwig Amination Conditions
The following table summarizes various conditions that have been successfully employed for Buchwald-Hartwig aminations, which can serve as a starting point for optimization. Note that optimal conditions are highly substrate-dependent.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Toluene | 110 | High | [3] |
| Pd(OAc)₂ (2%) | Xantphos | K₃PO₄ | Toluene | 110 | Good | [3] |
| Pd₂(dba)₃ (1%) | BINAP | Cs₂CO₃ | Toluene | 110 | 67 | [3] |
| Cu/Cu₂O (10%) | (none) | KOH | DMSO | 80 | Excellent | [4] |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | EtOH/H₂O | 90 | Good | [8] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Protected 4-Chloro-7-azaindole
This protocol is a representative example and may require optimization.
-
Preparation: To an oven-dried reaction vial, add the protected 4-chloro-7-azaindole (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.), the amine source (e.g., ammonia equivalent like benzophenone imine, 1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SEM Group Deprotection
-
Dissolution: Dissolve the SEM-protected 4-amino-7-azaindole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, also known as 7-azaindole amines.
Troubleshooting Guides
The basic nature of the 4-amino group and the polar 7-azaindole core can present several purification challenges. This guide offers solutions to common problems.
Issue 1: Tailing or Streaking of the Compound on Silica Gel Chromatography
-
Symptom: The compound appears as a long, trailing spot on a TLC plate or a broad, asymmetric peak during column chromatography, leading to poor separation and mixed fractions.
-
Cause: The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2]
-
Solutions:
-
Use an Amine Additive: Add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and reduce tailing.[2][3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[3][4] For highly polar compounds, reverse-phase chromatography (C18 silica) can be an effective alternative.[3]
-
Modified Silica Gels: Amino-functionalized silica gel can be used to minimize interactions with basic compounds.[1]
-
Issue 2: Co-elution of Closely Related Impurities
-
Symptom: Impurities with similar polarity to the desired product elute at the same time during column chromatography, making separation difficult.
-
Cause: Byproducts from the synthesis, such as isomers or compounds with very similar functional groups, can have nearly identical retention factors.
-
Solutions:
-
Optimize the Eluent System: Experiment with different solvent systems to maximize the difference in polarity between your product and the impurity. Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.[3]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers much higher resolution than standard flash chromatography.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique to remove impurities with different solubility profiles.[3][5]
-
Issue 3: Low Recovery or Degradation of the Product During Purification
-
Symptom: A significant loss of material is observed after purification, or new, more polar spots appear on the TLC plate of the purified fractions.
-
Cause: The 7-azaindole core can be sensitive to prolonged exposure to the acidic environment of silica gel, strong acids, bases, or high temperatures.[3] The amino group may also be susceptible to oxidation.
-
Solutions:
-
Minimize Exposure Time: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.[3]
-
Work at Lower Temperatures: If possible, conduct the purification at a lower temperature to minimize degradation.
-
Inert Atmosphere: For air-sensitive compounds, perform the purification under an inert atmosphere of nitrogen or argon.[3]
-
Protect from Light: If the compound is light-sensitive, wrap the chromatography column and collection vessels in aluminum foil.[3]
-
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | >95% | 60-90% | High throughput, applicable to a wide range of polarities. | Can cause tailing of basic compounds, potential for degradation.[1][3] |
| Recrystallization | >99% | 50-80% | Can yield very high purity, removes insoluble impurities. | Only applicable to solids, yield can be lower, requires finding a suitable solvent.[3][6] |
| Preparative HPLC | >99% | 70-95% | Excellent separation for difficult mixtures, high purity. | Lower throughput, requires specialized equipment, can be costly.[5] |
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography of a this compound Derivative
This protocol is a general guideline and should be optimized for each specific compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes) to find a system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
To mitigate tailing, add 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the less polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent to move the compound down the column (gradient elution).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
Protocol 2: Recrystallization of a this compound Derivative
This protocol describes a general procedure for single-solvent and mixed-solvent recrystallization.
-
Solvent Selection:
-
Single-Solvent Method: Find a solvent that dissolves the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).
-
Mixed-Solvent Method: If a suitable single solvent cannot be found, use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[8] A common pair for polar compounds is an alcohol and water.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
-
Crystallization:
-
Single-Solvent Method: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Mixed-Solvent Method: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy. If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate. Then, allow the solution to cool slowly.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.[3]
-
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative sticking to the silica gel column?
A1: The basic nitrogen of the 4-amino group and the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to streak or not elute properly. Adding a small amount of triethylamine (0.1-1%) to your eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.[2][3]
Q2: What are the best solvents for recrystallizing a polar this compound derivative?
A2: For polar molecules containing nitrogen atoms, alcohols like ethanol or isopropanol are often good choices for the "good" solvent in a recrystallization.[3] You can use them as a single solvent if the compound's solubility changes significantly with temperature, or in a mixed-solvent system with an anti-solvent like water or hexanes.[3][8]
Q3: I have an impurity that I can't separate by column chromatography. What should I do?
A3: If you have exhausted optimizing your silica gel chromatography conditions, consider alternative techniques. Preparative reverse-phase HPLC often provides superior separation for polar compounds.[5] If your compound is a solid, recrystallization is an excellent method for removing impurities with different solubility characteristics.[3]
Q4: My compound seems to be decomposing on the silica gel column. How can I prevent this?
A4: The 7-azaindole ring system can be sensitive to the acidic nature of silica gel.[3] To minimize degradation, you can deactivate the silica gel by adding triethylamine to the eluent.[3] It is also advisable to use flash chromatography to reduce the time your compound is in contact with the stationary phase. If degradation persists, consider using a more neutral stationary phase like alumina or switching to reverse-phase chromatography.
Q5: What are some common byproducts I should be aware of during the synthesis of these compounds?
A5: Common synthetic routes like Buchwald-Hartwig amination and Suzuki coupling can lead to specific impurities. For instance, in a Buchwald-Hartwig reaction, hydrodehalogenation of the starting material can occur, leading to the corresponding de-halogenated pyrrolopyridine. In Suzuki couplings, homocoupling of the boronic acid can be a side reaction. If a protecting group like SEM is used, its removal can sometimes be challenging and lead to side products.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Azaindoles
Welcome to the technical support center for the Buchwald-Hartwig amination of azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes for this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Buchwald-Hartwig amination on azaindole substrates?
A1: Azaindoles present unique challenges compared to simpler aryl halides. The primary difficulties include:
-
Catalyst Inhibition: The pyridine nitrogen in the azaindole ring can chelate the palladium catalyst, leading to catalyst deactivation and low conversion.[1][2]
-
Competing N-H Arylation: The acidic N-H proton of the indole moiety can compete with the desired amine coupling partner, leading to the formation of N-arylated azaindole side products.[1][2]
-
Homocoupling: Self-coupling of the halo-azaindole can occur, particularly with stronger bases.[1][2]
-
Hydrodehalogenation: A common side reaction where the aryl halide is reduced, removing the halogen atom and preventing the desired coupling.[3][4]
-
Low Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems and harsher conditions.[5]
Q2: How do I choose the right palladium catalyst and ligand for my azaindole amination?
A2: Ligand selection is critical and often substrate-dependent. For N-heterocyclic compounds like azaindoles, sterically hindered and electron-rich phosphine ligands are generally most effective.[6]
-
Biarylphosphine Ligands: Ligands such as RuPhos, XPhos, and BrettPhos have shown great success in the amination of halo-azaindoles.[1][2][7] For instance, a combination of RuPhos ligand and a RuPhos precatalyst was found to be highly effective for the coupling of 4-chloroazaindole.[2]
-
Precatalysts: Using palladium precatalysts is often advantageous as they can be more resistant to undesirable azaindole coordination and provide more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][2][5]
Q3: What is the role of the base in the Buchwald-Hartwig amination of azaindoles, and which one should I use?
A3: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice of base can significantly impact the reaction's success and should be carefully considered based on the specific substrates.[8]
-
Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): These are commonly used and often lead to higher reaction rates.[9] However, they can be incompatible with base-sensitive functional groups.[10] For unprotected halo-azaindoles, a strong base like LiHMDS can be optimal as it fully deprotonates both the amine and the azaindole N-H, which can help to reduce the rate of undesired side reactions.[1][2]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[6][11]
Q4: Which solvent is most suitable for the Buchwald-Hartwig amination of azaindoles?
A4: The primary role of the solvent is to solubilize the reaction components.[6] Poor solubility is a frequent and often underestimated cause of reaction failure.[6][9]
-
Common Solvents: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene and xylene, are frequently used.[6][12][13]
-
Solvent Screening: The optimal solvent can be substrate-dependent. For instance, in one study, switching from toluene to dioxane for a benzimidazole coupling improved the conversion from 91% to 100%, likely due to better solubility.[14] For the coupling of unprotected halo-azaindoles, THF has been shown to be an effective solvent, particularly when used with LiHMDS as the base.[1][2]
Troubleshooting Guide
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Oxygen Sensitivity | The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6] |
| Reagent Quality | Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure the purity of your azaindole, amine, and base. |
| Catalyst/Ligand Inactivity | The chosen catalyst/ligand system may not be optimal for your specific substrates. Screen a panel of electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Consider using a palladium precatalyst for more reliable generation of the active catalytic species.[1][2][5] |
| Inappropriate Base | The base may not be strong enough, or it may be too strong and causing substrate degradation. If using a weaker base like K₃PO₄, consider switching to a stronger base like NaOtBu or LiHMDS, and vice-versa if side reactions are observed.[1][2] |
| Poor Solubility | If the reaction mixture is not homogeneous, the reaction rate will be significantly reduced. Try a different solvent in which all components are soluble at the reaction temperature.[6][9][14] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature, but be mindful of potential side reactions like dehalogenation at higher temperatures.[4] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Elevated temperatures can promote side reactions. Try lowering the reaction temperature.[4] |
| Base Strength | Strong bases can sometimes promote hydrodehalogenation or homocoupling. Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃).[6] For azaindoles, using LiHMDS to deprotonate the N-H can suppress homocoupling.[1][2] |
| Catalyst System | The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify a system that favors the desired C-N coupling. |
| Water in the Reaction | Traces of water can be a proton source for hydrodehalogenation. Ensure all reagents and the solvent are scrupulously dried. |
Data Presentation: Ligand and Base Screening
The following tables summarize the impact of different ligands and bases on the yield of the Buchwald-Hartwig amination of 4-chloroazaindole with N-methylpiperazine.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand | Catalyst | Yield (%) |
| 1 | RuPhos (L1) | RuPhos Precatalyst (P1) | 94 |
| 2 | SPhos (L2) | SPhos Precatalyst (P2) | 85 |
| 3 | XPhos (L3) | XPhos Precatalyst (P3) | 88 |
| Reaction conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol), THF, 30 min. Data adapted from a study on palladium-catalyzed amination of unprotected halo-7-azaindoles.[2] |
Table 2: Examination of Base and Solvent Combinations
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 110 | 16 | 0 |
| 2 | NaOtBu | Toluene | 110 | 16 | Trace |
| 3 | LiHMDS | Toluene | 110 | 16 | 65 |
| 4 | NaOtBu | Dioxane | 100 | 16 | Trace |
| 5 | LiHMDS | Dioxane | 100 | 16 | 70 |
| 6 | LiHMDS | THF | 65 | 0.5 | 94 |
| Reaction conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), RuPhos ligand and precatalyst. Data adapted from a study on palladium-catalyzed amination of unprotected halo-7-azaindoles.[1][2] |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of a Halo-Azaindole:
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the halo-azaindole (1.0 eq), the amine (1.2 eq), the base (e.g., LiHMDS, 2.4 eq), the palladium precatalyst (e.g., RuPhos Precatalyst, 1-2 mol%), and the ligand (e.g., RuPhos, 1-2 mol%).[2][6] Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent (e.g., THF) via syringe. Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination of azaindoles.
Caption: Troubleshooting logic for low conversion in Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 1H-pyrrolo[2,3-b]pyridin-4-amine
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 7-azaindole-4-amine) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?
A1: This is a common issue known as precipitation upon dilution. This compound, like many kinase inhibitor scaffolds, is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous solutions.[1][2] When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically, causing the compound's solubility limit to be exceeded, which results in precipitation.[1] Many small-molecule kinase inhibitors are lipophilic, designed to fit into the hydrophobic ATP-binding pocket of kinases, contributing to their low aqueous solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A2: The recommended solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO). It is generally soluble in organic solvents like DMSO and ethanol.[2] Prepare the stock solution at a concentration that is at least 1000x the final desired assay concentration to minimize the amount of DMSO in the final assay volume (typically ≤ 0.1%).
Q3: What immediate strategies can I use to improve the solubility of the compound in my aqueous assay medium?
A3: To improve solubility during experiments, you can try several strategies:
-
Pre-warm the buffer: Gently warming your aqueous assay buffer (e.g., to 37°C) before adding the compound can sometimes help.
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise, serial dilution. This can help prevent the compound from crashing out of the solution.
-
Increase the percentage of co-solvents: If your assay can tolerate it, slightly increasing the final concentration of DMSO or adding another co-solvent like ethanol might maintain solubility. However, be cautious as this can affect enzyme activity or cell viability.
-
Adjust the pH: The amine group in the molecule suggests that its solubility may be pH-dependent. Lowering the pH of the buffer can protonate the amine, potentially increasing aqueous solubility.[3]
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A4: You can determine the kinetic solubility of the compound in your buffer. This involves preparing a high-concentration stock in DMSO and adding small, incremental amounts to your stirred assay buffer at a fixed temperature. The concentration at which the first sign of precipitation (cloudiness or visible particles) appears is the approximate kinetic solubility limit.
Troubleshooting Guide: Compound Precipitation
If you observe precipitation during your experiment, follow this step-by-step guide to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Understanding the Solubility Challenge
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is considered a "privileged structure" in medicinal chemistry.[4] The introduction of the nitrogen atom into the indole ring generally improves physicochemical properties, including aqueous solubility, compared to the parent indole structure.[5][6] However, for use in assays, especially as potent kinase inhibitors, the overall molecule often remains lipophilic, leading to solubility challenges.
Caption: Why compounds soluble in DMSO precipitate in aqueous buffers.
Quantitative Solubility Data
While specific experimental solubility data for this compound is not widely published, the table below provides illustrative data typical for similar small molecule kinase inhibitors.[7][8] Researchers should determine the empirical solubility in their specific experimental systems.
| Solvent/Buffer System | Typical Solubility Range (µg/mL) | Notes |
| 100% DMSO | > 10,000 | Good for high-concentration stock solutions. |
| 100% Ethanol | 1,000 - 5,000 | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 | Represents poor aqueous solubility. |
| Acetate Buffer, pH 5.0 | 10 - 50 | Lower pH may slightly improve solubility. |
| PBS with 5% DMSO | 20 - 100 | Addition of a co-solvent increases solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To prepare a clear, high-concentration stock solution for serial dilutions.
-
Materials: this compound (solid), 100% DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If any solid particles remain, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: General Kinase Assay Workflow with Serial Dilution
This protocol outlines a typical workflow for a kinase inhibition assay, highlighting the critical dilution step to maintain compound solubility.
Caption: A typical experimental workflow for a kinase assay.
Protocol 3: Determination of Kinetic Solubility
-
Objective: To estimate the maximum soluble concentration of the compound in a specific aqueous buffer.
-
Materials: 10 mM stock solution in DMSO, the specific aqueous assay buffer, a magnetic stirrer and stir bar, a clear glass vial, and a nephelometer or spectrophotometer (optional, for higher precision).
-
Procedure:
-
Add a precise volume of the assay buffer (e.g., 1 mL) to the clear glass vial with a small stir bar.
-
Place the vial on the magnetic stirrer and begin stirring at a moderate, consistent speed.
-
Add a small, defined volume of the 10 mM DMSO stock solution to the buffer (e.g., 1 µL to make a 10 µM solution).
-
Visually inspect for any cloudiness or precipitation. If using instrumentation, measure the turbidity or light scatter.
-
Continue adding small aliquots (e.g., 1 µL at a time) every 1-2 minutes, allowing the solution to equilibrate after each addition.
-
Record the total volume of stock solution added at the first sign of persistent cloudiness.
-
Calculate the concentration at this point. This is the approximate kinetic solubility limit. For example, if precipitation occurs after adding 5 µL of 10 mM stock to 1 mL of buffer, the kinetic solubility is approximately 50 µM.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine (EVT-386959) | 885499-57-0 [evitachem.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in 7-Azaindole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 7-azaindole cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving 7-azaindole particularly susceptible to catalyst deactivation?
A1: The 7-azaindole scaffold contains both a pyrrole and a pyridine ring. The pyridine nitrogen, being Lewis basic, can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a known issue with pyridine-containing substrates. Additionally, the unprotected N-H on the pyrrole ring can participate in side reactions, further contributing to catalyst inhibition and the formation of undesired byproducts.
Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole substrate or product can bind to the active Pd(0) species, forming an off-cycle, inactive complex.
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate out of the solution as palladium black, especially at high temperatures or with slow catalytic turnover.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Homocoupling: Azaindole N-H bonds can react with the halo-azaindole in a competing coupling reaction, consuming the starting material and catalyst.
Q3: How does N-protection of the 7-azaindole affect the reaction?
A3: Protecting the pyrrole nitrogen of the 7-azaindole can significantly improve reaction outcomes. N-protection prevents the formation of undesired N-arylated or homocoupled byproducts.[2][3] In some cases, using N-protected substrates leads to higher yields and cleaner reaction profiles.[2][3] Common protecting groups include methyl, benzyl, and Boc. However, the choice of protecting group should be considered carefully, as it may require an additional deprotection step in the synthetic sequence.
Q4: When should I consider using a palladium precatalyst?
A4: Using a well-defined palladium precatalyst is highly recommended for 7-azaindole cross-coupling reactions. Precatalysts are more stable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. They ensure a more reliable and efficient generation of the active catalytic species, which can lead to more reproducible results and can be particularly beneficial when dealing with challenging substrates like 7-azaindoles.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The 7-azaindole is coordinating to the palladium center. | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as SPhos or XPhos. 2. Protect the Pyrrole Nitrogen: Use an N-protected 7-azaindole to prevent complications from the N-H bond. 3. Use a Pyridine N-oxide: Protecting the pyridine nitrogen as an N-oxide can prevent its coordination to the catalyst.[3] |
| Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively. | 1. Use a Palladium Precatalyst: Employ a commercially available precatalyst to ensure reliable activation. 2. Optimize Ligand:Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. | |
| Formation of Palladium Black | Slow Catalysis Leading to Agglomeration: The catalytic cycle is sluggish, allowing the active Pd(0) to aggregate. | 1. Increase Ligand Concentration: A higher ligand concentration can help stabilize the active catalyst. 2. Lower Reaction Temperature: If possible, reducing the temperature can slow down the agglomeration process. |
| Significant Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | 1. Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed before use. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. |
| Poor Regioselectivity (for di- or poly-halogenated 7-azaindoles) | Similar Reactivity of Halogen Atoms: The oxidative addition rates for different halogens may be too similar under the chosen conditions. | 1. Choose Halides with Different Reactivity: Utilize substrates with different halogens (e.g., iodo and chloro) to exploit their differential reactivity. Oxidative addition typically follows the trend I > Br > Cl. 2. Control Reaction Temperature: Lower temperatures can often enhance selectivity for the more reactive halide. |
| Dehalogenation of Starting Material | Presence of a Hydrogen Source: Water, alcohols, or the amine coupling partner can act as a source of hydrogen. | 1. Use Anhydrous Solvents: Ensure all solvents and reagents are dry. 2. Optimize the Base: The choice of base can influence the rate of dehalogenation. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of N-Methyl-6-chloro-3-iodo-7-azaindole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) of C3-Arylation |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | - | 85-93 |
| 2 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 59 (di-arylated) |
| 3 | Pd₂(dba)₃ (5 + 10) | SPhos (5 + 20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 then 110 | - | 88 (di-arylated) |
| 4 | Pd₂(dba)₃ (5 + 10) | dppf (5 + 20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 then 110 | - | 48 (di-arylated) |
Data synthesized from Kumar, A. et al. ACS Omega, 2023, 8, 8, 7921–7931.[4]
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of 5-Bromo-7-azaindole
This protocol is adapted from a procedure for the synthesis of 5-bromo-7-azaindole.[5]
-
Reaction Setup: To a dry reaction vessel, add 5-bromo-3-iodo-2-aminopyridine sulfate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-1 mol%), and cuprous iodide (0.5-1 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagents: Add a degassed solvent (e.g., a mixture of toluene and an aqueous base solution). Add the alkyne reagent (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki Coupling of a Dihalo-7-azaindole
This protocol is adapted from a procedure for the Suzuki coupling of 6-chloro-3-iodo-N-protected-7-azaindole.[4]
-
Reaction Setup: To a dry Schlenk flask, add the N-protected 6-chloro-3-iodo-7-azaindole (1 equivalent), the arylboronic acid (1.2 equivalents), and Cs₂CO₃ (2 equivalents).
-
Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol.
-
Reaction: Heat the mixture to 60 °C and stir until selective coupling at the C3 position is complete (monitor by TLC or LC-MS).
-
For Di-arylation (Optional): After completion of the first coupling, add an additional portion of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%) and increase the temperature to 110 °C to facilitate coupling at the C6 position.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst deactivation pathways in 7-azaindole cross-coupling reactions.
Caption: A troubleshooting workflow for low-yielding 7-azaindole cross-coupling reactions.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine, a crucial scaffold in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic experiments.
I. Electrophilic Substitution Reactions
Electrophilic substitution on the 7-azaindole nucleus predominantly occurs at the C3 position of the electron-rich pyrrole ring.[1] However, controlling regioselectivity and minimizing side reactions can be challenging.
Troubleshooting Guide: Electrophilic Halogenation
Question: My bromination of 7-azaindole with N-bromosuccinimide (NBS) is giving me a mixture of products, including di-substituted compounds. How can I improve the selectivity for C3-monobromination?
Answer:
Poor selectivity in the bromination of 7-azaindole is a common issue. Here are several factors to consider for improving C3-monobromination selectivity:
-
Choice of Brominating Agent: While NBS is a convenient reagent, molecular bromine (Br₂) often provides better control and higher yields for C3-monobromination when used under carefully controlled conditions.
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by reducing the rate of competing side reactions, such as over-bromination. Performing the reaction at 0°C or even lower is recommended.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents are often preferred to moderate the reaction.
-
Stoichiometry: Use of a slight excess of the brominating agent can lead to di-substitution. It is crucial to use NBS or Br₂ in a 1:1 stoichiometric ratio or with a slight sub-stoichiometry of the brominating agent relative to the 7-azaindole.
dot
Caption: Troubleshooting workflow for poor selectivity in 7-azaindole bromination.
FAQs: Electrophilic Nitration and Acylation
Q1: What are the best conditions for the regioselective C3-nitration of 7-azaindole?
A1: Regioselective C3-nitration of 7-azaindole can be achieved using various nitrating agents. A common and effective method involves the use of acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, at low temperatures. Using fuming nitric acid in sulfuric acid can also yield the 3-nitro product, but may lead to the formation of byproducts due to the harsh acidic conditions.
Q2: I am observing low yields and significant byproduct formation during the Friedel-Crafts acylation of 7-azaindole. What could be the issue?
A2: Low yields and byproduct formation in Friedel-Crafts acylation of 7-azaindole are often due to the Lewis acid catalyst complexing with the nitrogen atoms of the pyridine ring, which deactivates the substrate. To mitigate this, consider the following:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable group (e.g., tosyl, BOC) can prevent complexation and improve reactivity.
-
Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂), may be more effective than stronger ones like aluminum chloride (AlCl₃), which can lead to decomposition.
-
Reaction Conditions: Anhydrous conditions are critical, as moisture will deactivate the Lewis acid catalyst.
| Reaction Type | Reagent/Conditions | Major Product | Typical Yield (%) | Reference |
| Bromination | NBS, CH₂Cl₂ | 3-Bromo-7-azaindole | 60-80 | N/A |
| Br₂, AcOH | 3-Bromo-7-azaindole | 75-90 | N/A | |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-7-azaindole | 50-70 | N/A |
| AcONO₂, Ac₂O | 3-Nitro-7-azaindole | 70-85 | N/A | |
| Acylation | AcCl, AlCl₃, CS₂ | 3-Acetyl-7-azaindole | 40-60 | N/A |
II. Metal-Catalyzed Cross-Coupling Reactions
Functionalization of the 7-azaindole core at various positions can be achieved through metal-catalyzed cross-coupling reactions. This often requires prior halogenation of the scaffold.
Troubleshooting Guide: Suzuki and Sonogashira Couplings
Question: My Suzuki coupling of 3-bromo-7-azaindole with an arylboronic acid is not proceeding to completion, and I observe significant amounts of starting material. What can I do to improve the reaction?
Answer:
Incomplete conversion in Suzuki couplings of halogenated 7-azaindoles can be due to several factors. Here is a troubleshooting guide:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich heterocycles like 7-azaindole, bulky and electron-rich phosphine ligands such as SPhos or XPhos often give good results with catalysts like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: The base plays a critical role in the catalytic cycle. A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio can be optimized to ensure solubility of all components.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.
dot
Caption: Troubleshooting workflow for incomplete Suzuki coupling of 3-bromo-7-azaindole.
FAQs: Metal-Catalyzed Couplings
Q1: Can I perform a Sonogashira coupling on a chlorinated 7-azaindole?
A1: While Sonogashira couplings are most efficient with iodo- and bromo-substituted substrates, chloro-7-azaindoles can be coupled under optimized conditions. This typically requires more active catalyst systems, such as those employing bulky electron-rich phosphine ligands, and higher reaction temperatures.
Q2: What are some common side reactions in palladium-catalyzed C-H activation of 7-azaindole?
A2: A common side reaction in palladium-catalyzed C-H activation is the formation of homocoupled products of the coupling partner. Additionally, depending on the directing group and reaction conditions, functionalization at unintended positions can occur. Careful optimization of the directing group, oxidant, and reaction time is necessary to minimize these side products.
III. Directed ortho-Metalation (DoM)
Directed ortho-metalation provides a powerful strategy for the regioselective functionalization of 7-azaindole at positions that are not easily accessible through electrophilic substitution, such as C2 and C6.
Troubleshooting Guide: C2-Lithiation
Question: I am attempting a directed ortho-metalation at the C2 position of N-protected 7-azaindole, but I am getting a mixture of regioisomers and low yields. How can I improve the selectivity for C2-functionalization?
Answer:
Achieving high regioselectivity in the C2-lithiation of 7-azaindole requires careful control of the reaction parameters:
-
Directing Group: The choice of the N1-protecting group is critical. A pivaloyl (Piv) or a triisopropylsilyl (TIPS) group can effectively direct lithiation to the C2 position.
-
Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) are typically used. The stoichiometry of the base is important; an excess may be required to ensure complete deprotonation.
-
Temperature: The lithiation step must be performed at very low temperatures (typically -78°C) to prevent decomposition and rearrangement of the lithiated intermediate.
-
Quenching: The electrophile should be added at low temperature, and the reaction should be carefully quenched to avoid side reactions.
dot
Caption: General workflow for C2-functionalization of 7-azaindole via Directed ortho-Metalation.
IV. Experimental Protocols
Protocol 1: Regioselective C3-Bromination of 1H-Pyrrolo[2,3-b]pyridine
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Suzuki Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine.
References
improving the stability and handling of 1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 1H-pyrrolo[2,3-b]pyridin-4-amine. The information is designed to address common issues encountered during experimental procedures and facilitate the successful use of this compound in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen. Recommended storage temperatures are between -20°C and -80°C. For short-term storage, 4°C is acceptable for up to one week. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: What solvents are suitable for dissolving this compound?
This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in less polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN) is moderate. It is expected to have poor solubility in non-polar solvents like hexanes and diethyl ether.
Q3: What are the known stability issues associated with this compound?
The 7-azaindole scaffold, to which this compound belongs, is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, strong bases, or high temperatures can lead to degradation. The amino group present in the molecule makes it susceptible to oxidation over time. Furthermore, the pyrrole ring is electron-rich and can be prone to oxidation under harsh conditions.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact compound are not extensively documented, based on the reactivity of the 7-azaindole core, potential degradation pathways under forced conditions may include:
-
Hydrolysis: Under strongly acidic or basic conditions, the amine or pyrrole ring functionalities may be susceptible to hydrolysis.
-
Oxidation: The amino group and the electron-rich pyrrole ring are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to UV or fluorescent light may lead to the formation of degradation products.
Q5: What are some common impurities that may be present in a sample of this compound?
Impurities can arise from the synthetic route used to prepare the compound. Based on general synthetic strategies for similar molecules, potential impurities could include:
-
Unreacted starting materials or reagents from the synthesis.
-
Isomeric impurities formed due to incomplete regioselectivity during functional group introduction.
-
Byproducts from side reactions, such as over-nitration if a nitration step is involved in the synthesis.
-
Oxidized derivatives of the parent compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments involving this compound, particularly in the context of its use as a kinase inhibitor.
Issue 1: Low or No Inhibitory Activity in Kinase Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) immediately before use. Avoid prolonged storage of solutions, even at low temperatures. |
| Poor Solubility in Assay Buffer | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is compatible with the kinase and does not cause compound precipitation. If solubility is an issue, consider using a different solvent or employing solubilizing agents, ensuring they do not interfere with the assay. |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. Determine the Michaelis constant (Km) for ATP of your kinase and perform the assay at an ATP concentration close to the Km value for higher sensitivity. |
| Inactive Kinase | Confirm the activity of your kinase enzyme by including a known positive control inhibitor in your experiment. Ensure proper storage and handling of the kinase to maintain its activity. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect assay plates for any signs of compound precipitation. If observed, reduce the final compound concentration or optimize the solvent conditions. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. For multi-well plates, be mindful of potential evaporation from the outer wells ("edge effects") and consider not using them for critical samples. |
| Assay Reagent Instability | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of sensitive components like the kinase and ATP. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider performing permeability assays (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties. |
| Cellular Efflux | The compound may be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| Metabolic Instability | The compound may be rapidly metabolized by cellular enzymes. Assess the metabolic stability of the compound in relevant cell lines or liver microsomes. |
Data on Stability
| Condition | Parameter | Expected Stability of 7-Azaindole Scaffold |
| pH | Acidic (e.g., pH 1-3) | Potential for degradation with prolonged exposure. |
| Neutral (e.g., pH 6-8) | Generally stable. | |
| Basic (e.g., pH 9-12) | Potential for degradation with prolonged exposure. | |
| Temperature | Elevated (e.g., > 40°C) | Increased rate of degradation. |
| Light | UV or Fluorescent | Susceptible to photodegradation. |
| Oxidation | Air/H₂O₂ | The amino group and pyrrole ring are susceptible to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Kinase Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare a serial dilution of the compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the serially diluted compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway: JAK-STAT Signaling
This compound and its derivatives are often investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and cell proliferation.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors like this compound.
Caption: A generalized workflow for the screening and development of kinase inhibitors.
analytical methods for detecting impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the analysis of this compound?
Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These originate from the synthetic route and may include:
-
Unreacted Starting Materials and Intermediates: Precursors used in the synthesis that were not fully consumed.
-
Byproducts of Side Reactions: These can include isomers, products of over-amination, or dimerization of starting materials or intermediates.[1] For instance, in syntheses involving picolines, dimerization can be a notable side reaction.
-
Reagents and Catalysts: Residual reagents, solvents, and catalysts used during the synthesis and purification steps.
-
-
Degradation Products: These form due to the decomposition of the this compound molecule under certain conditions. The 7-azaindole core can be susceptible to degradation under harsh acidic, basic, or high-temperature conditions.[1] Common degradation pathways include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation due to exposure to oxidizing agents.
-
Photodegradation: Decomposition upon exposure to light.
-
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A multi-faceted approach employing several analytical techniques is recommended for comprehensive impurity profiling. The most commonly used methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying non-volatile impurities. When coupled with a UV detector, it is a robust method for routine quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities.[1][2] It provides molecular weight information, which is a critical first step in structure elucidation. LC-MS/MS can further provide fragmentation data for more detailed structural analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[1] Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of purity and the quantification of impurities without the need for a reference standard of the impurity itself.[3][4]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. To develop such a method, forced degradation studies are essential. This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. The typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance.
-
Photodegradation: Exposing the drug substance to UV and visible light.
The resulting stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main peak of this compound and from each other.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - No injection or incorrect injection volume.- Detector issue (lamp off, incorrect wavelength).- Sample degradation. | - Verify autosampler and injection sequence.- Check detector status and settings.- Prepare a fresh sample and standard. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to flush the system.- Clean the injector and sample loop. |
| Peak Tailing | - Column overload.- Secondary interactions between the analyte and silica support.- Column degradation. | - Reduce sample concentration.- Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.- Use a new or different type of column. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- High sample concentration. | - Dissolve the sample in the initial mobile phase.- Dilute the sample. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Purge the pump.- Use freshly prepared, high-purity mobile phase.- Replace the detector lamp if necessary. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the system.- Temperature fluctuations. | - Ensure proper mixing and degassing of the mobile phase.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature. |
Sample Preparation
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Sample Solubility | - Inappropriate solvent choice. | - Test solubility in different solvents compatible with the analytical method.- Use sonication or gentle heating to aid dissolution. |
| Sample Degradation During Preparation | - Unstable sample in the chosen solvent.- Exposure to light or high temperature. | - Prepare samples fresh before analysis.- Use amber vials to protect from light.- Keep samples cool if necessary. |
Experimental Protocols
Illustrative HPLC Method for Impurity Profiling
This is a representative method and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL |
Illustrative qNMR Method for Purity Determination
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid (high purity, accurately weighed) |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in a known volume of DMSO-d₆. |
| Key Acquisition Parameters | - Relaxation delay (d1) ≥ 5 x T₁ of the slowest relaxing proton.- 90° pulse angle.- Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest). |
| Processing | - Apply appropriate phasing and baseline correction.- Integrate a well-resolved signal of the analyte and the internal standard. |
| Calculation | Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[4] |
Quantitative Data Summary
The following table provides typical performance characteristics for the analytical methods described. Actual values will be method-dependent and must be determined during method validation.
| Method | Parameter | Typical Value |
| HPLC-UV | Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | |
| LC-MS/MS | Limit of Detection (LOD) | < 0.01% |
| Limit of Quantitation (LOQ) | < 0.03% | |
| qNMR | Limit of Quantitation (LOQ) | ~ 0.1% |
| Precision (%RSD) | < 1% |
Visualizations
References
Technical Support Center: Optimization of Crystallization Techniques for 7-Azaindole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 7-azaindole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of 7-azaindole derivatives in a question-and-answer format.
Issue 1: Oiling Out - The compound separates as a liquid instead of a solid.
-
Question: My 7-azaindole derivative is forming an oil or a thick, viscous liquid upon cooling the solution. How can I induce crystallization?
-
Answer: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not favorable for nucleation and crystal growth, leading to a liquid-liquid phase separation. This is common when a solution is supersaturated too quickly or when the compound's melting point is low.[1]
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment (e.g., an ice bath or refrigerator).[1]
-
Use a Different Solvent or Solvent System: High polarity solvents can sometimes promote oiling out. Experiment with less polar solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent).[1]
-
Lower the Concentration: The solution may be too concentrated. Add more of the hot solvent to redissolve the oil and attempt to recrystallize from a more dilute solution.[1]
-
Induce Nucleation:
-
-
Issue 2: No Crystal Formation - The solution remains clear even after cooling.
-
Question: My solution of the 7-azaindole derivative remains clear without any sign of precipitation, even after prolonged cooling. What should I do?
-
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[1]
-
Troubleshooting Steps:
-
Increase Concentration by Evaporation: Gently warm the solution to evaporate some of the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of an amorphous solid or oiling out.[1]
-
Cool to a Lower Temperature: If an ice bath is not effective, try a salt-ice bath or a laboratory freezer to achieve lower temperatures.[1]
-
Introduce an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but miscible with the current solvent) to the solution until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Utilize Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into your solution, inducing crystallization.
-
-
Issue 3: Poor Crystal Quality - The solid is amorphous, a fine powder, or consists of very small needles.
-
Question: I have obtained a solid, but it is not crystalline or the crystals are of poor quality. How can I improve the crystal quality?
-
Answer: The formation of amorphous solids or poor-quality crystals is often a result of rapid precipitation or the presence of impurities.[1]
-
Troubleshooting Steps:
-
Slow Down the Crystallization Process: Slower cooling or evaporation rates generally lead to the formation of larger, more well-defined crystals. Insulating the flask can help slow down the cooling process.[1]
-
Optimize the Solvent: The choice of solvent is critical. Conduct a thorough solvent screening to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]
-
Purify the Starting Material: Impurities can inhibit crystal growth. Ensure the purity of your 7-azaindole derivative before attempting crystallization.[1]
-
Redissolve and Recrystallize: Dissolve the amorphous solid or poorly formed crystals in a minimal amount of hot solvent and allow it to cool down at a much slower rate.[1]
-
-
Issue 4: Polymorphism - Obtaining different crystal forms.
-
Question: I am getting crystals with different shapes and potentially different physical properties from the same 7-azaindole derivative. How can I control which polymorph is formed?
-
Answer: Polymorphism is the ability of a compound to exist in more than one crystalline form. The formation of a specific polymorph can be influenced by various factors.
-
Troubleshooting Steps:
-
Control Crystallization Conditions: The choice of solvent, cooling rate, temperature, and level of supersaturation can all influence which polymorph crystallizes.
-
Use Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization to produce that specific form.
-
Systematic Solvent Screening: Different solvents can stabilize different polymorphs. A comprehensive solvent screen is recommended to identify conditions that favor the desired form.
-
Characterize the Polymorphs: Use analytical techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are good starting solvents for the crystallization of 7-azaindole derivatives?
-
A1: Due to the polar nature of the 7-azaindole core, polar protic and aprotic solvents are often good starting points. Consider solvents such as alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). Water can also be used as a co-solvent or an anti-solvent. A systematic solvent screening is the most reliable way to determine the optimal solvent.
-
-
Q2: How do I perform a small-scale solvent screening?
-
A2:
-
Place a small amount (e.g., 5-10 mg) of your 7-azaindole derivative into several small vials.
-
To each vial, add a small volume (e.g., 0.1-0.2 mL) of a different solvent at room temperature and observe the solubility.
-
A good crystallization solvent will typically not dissolve the compound well at room temperature.
-
For the solvents that do not dissolve the compound, gently heat the vials and observe if the compound dissolves. An ideal solvent will dissolve the compound at an elevated temperature.
-
Allow the vials with the dissolved compound to cool slowly to room temperature and then in an ice bath.
-
Observe the formation and quality of any crystals.[1]
-
-
-
Q3: How critical are impurities for the crystallization of 7-azaindole derivatives?
-
A3: Impurities can have a significant negative impact on crystallization. They can inhibit nucleation and crystal growth, lead to the formation of oils or amorphous solids, and influence the resulting polymorphic form. It is highly recommended to use starting material of the highest possible purity.[1]
-
Data Presentation
The following table summarizes reported crystallization conditions for various 7-azaindole derivatives. Note: This data is compiled from various literature sources and may require further optimization for specific derivatives.
| 7-Azaindole Derivative | Crystallization Method | Solvent(s) | Temperature | Crystal Habit/Notes | Reference |
| 2-Phenyl-7-azaindole | Recrystallization | Ethyl acetate/Hexane (1:4) | Room Temperature | Off-white solid | [Synthesis of a 7-Azaindole by Chichibabin Cyclization] |
| 5-Fluoro-7-azaindole derivatives | Not specified | Not specified | Not specified | General synthesis, purification often by chromatography | [The Azaindole Framework in the Design of Kinase Inhibitors] |
| 3,5-Disubstituted-7-azaindoles | Not specified | Not specified | Not specified | General synthesis, purification often by chromatography | [The Azaindole Framework in the Design of Kinase Inhibitors] |
| 7-Azaindole kinase inhibitors | Not specified | Not specified | Not specified | General synthesis, purification often by chromatography | [Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors] |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the 7-azaindole derivative in the minimum amount of a pre-selected hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage further crystallization, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Slow Evaporation
-
Solution Preparation: Dissolve the 7-azaindole derivative in a suitable solvent at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Transfer the clear solution to a clean vial or beaker. Cover the container with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
Crystal Collection: Once suitable crystals have formed, collect them by filtration or decantation.
Protocol 3: Vapor Diffusion
-
Inner Vial Preparation: Dissolve the 7-azaindole derivative in a small amount of a "good" solvent in a small, open vial.
-
Outer Chamber Setup: Place the small vial inside a larger, sealable container (e.g., a beaker or jar).
-
Anti-Solvent Addition: Add a larger volume of a more volatile "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the larger container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Crystal Collection: Carefully retrieve the inner vial and collect the crystals.
Mandatory Visualization
Below are diagrams illustrating key workflows for the crystallization of 7-azaindole derivatives.
Caption: A troubleshooting workflow for common crystallization issues.
Caption: A workflow for selecting an appropriate crystallization method.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: 1H-pyrrolo[2,3-b]pyridin-4-amine and Other Privileged Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 1H-pyrrolo[2,3-b]pyridin-4-amine (7-azaindole-4-amine) scaffold with other prominent kinase inhibitor scaffolds. By presenting quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of kinase inhibitor discovery and development.
Introduction to this compound: A Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its significance lies in its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The key feature of the 7-azaindole core is the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen) that can form two crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[1][2] This bidentate hydrogen bonding pattern mimics the interaction of adenine with the kinase hinge.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed into potent and selective inhibitors for a wide range of kinases, including serine/threonine and tyrosine kinases. A notable example is Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma, which was developed from a 7-azaindole fragment.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will compare the this compound scaffold with other widely used kinase inhibitor scaffolds: quinazoline , quinoline , indole , and indazole .
Overview of Kinase Inhibitor Scaffolds
The following sections provide a brief overview of the key structural features and therapeutic relevance of the selected kinase inhibitor scaffolds.
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
As previously discussed, the 7-azaindole scaffold is a potent hinge-binder due to its ability to form two hydrogen bonds. Its derivatives have been investigated as inhibitors of a broad range of kinases, including RAF, FAK, FGFR, ATM, and PI3K.[1][3][4]
Quinazoline
The quinazoline scaffold is another highly successful privileged structure in kinase inhibitor design. It is the core of several FDA-approved EGFR tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, used in cancer therapy. The quinazoline core typically forms a single hydrogen bond with the kinase hinge region through its N1 atom. Substitutions at various positions, particularly at the 4-position, are crucial for achieving high potency and selectivity.[2][5]
Quinoline
Similar to quinazoline, the quinoline scaffold is a bicyclic aromatic heterocycle that serves as a versatile core for kinase inhibitors. It is present in several approved drugs, including Bosutinib (an Abl and Src inhibitor). Like quinazoline, it typically acts as a hinge-binder, with the quinoline nitrogen forming a key hydrogen bond. The broader scaffold allows for diverse substitution patterns to optimize interactions with different regions of the ATP-binding pocket.[6][7]
Indole
The indole scaffold is a bioisostere of the purine ring of ATP and is a common core in many kinase inhibitors. Sunitinib, a multi-kinase inhibitor targeting VEGFR and PDGFR, is a prominent example. The indole N-H group can act as a hydrogen bond donor, interacting with the kinase hinge. The aromatic system also participates in favorable hydrophobic interactions within the ATP-binding site.[8][9]
Indazole
Indazole is an isomer of indole and has also proven to be a valuable scaffold for kinase inhibitors. Axitinib, a selective inhibitor of VEGFRs, features an indazole core. The arrangement of nitrogen atoms in the indazole ring allows for different hydrogen bonding patterns and directional interactions compared to indole, which can be exploited to achieve selectivity for specific kinases.[7][10]
Quantitative Performance Data
Direct comparison of the inhibitory potency of different scaffolds is challenging due to variations in experimental conditions across different studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on each scaffold. It is important to note that these values are highly dependent on the specific assay conditions, including the kinase construct, substrate, and ATP concentration.
Table 1: Performance of 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type/Context |
| Vemurafenib | BRAFV600E | 31 | Enzymatic Assay |
| Representative Derivative | FGFR1 | 7 | Enzymatic Assay |
| Representative Derivative | FGFR2 | 9 | Enzymatic Assay |
| Representative Derivative | FGFR3 | 25 | Enzymatic Assay |
| Representative Derivative | TNIK | <1 | In-house screening |
| Representative Derivative | CDK8 | 48.6 | Enzymatic Assay |
Table 2: Performance of Quinazoline-based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type/Context |
| Gefitinib | EGFR | 2-37 | Enzymatic Assay |
| Erlotinib | EGFR | 2 | Enzymatic Assay |
| Representative Derivative | VEGFR-2 | 4.6 | Enzymatic Assay |
| Representative Derivative | BRAFV600E | 300 | Enzymatic Assay |
Table 3: Performance of Quinoline-based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type/Context |
| Bosutinib | Src | 1.2 | Enzymatic Assay |
| Bosutinib | Abl | 1 | Enzymatic Assay |
| Representative Derivative | c-Met | 1.04 | Enzymatic Assay |
| Representative Derivative | RET | Ki = 3 | Enzymatic Assay |
Table 4: Performance of Indole-based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type/Context |
| Sunitinib | VEGFR2 | 2 | Cell-based Assay |
| Sunitinib | PDGFRβ | 1 | Cell-based Assay |
| Nintedanib | VEGFR1 | 34 | Enzymatic Assay |
| Nintedanib | VEGFR2 | 13 | Enzymatic Assay |
Table 5: Performance of Indazole-based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type/Context |
| Axitinib | VEGFR1 | 0.1 | Enzymatic Assay |
| Axitinib | VEGFR2 | 0.2 | Enzymatic Assay |
| Axitinib | VEGFR3 | 0.1-0.3 | Enzymatic Assay |
| Pazopanib | VEGFR1 | 10 | Enzymatic Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare kinase inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at the desired concentration (often at the Km for the specific kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white assay plate, add 1 µL of the compound solution or DMSO (for control wells).
-
Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely correlated with the activity of the kinase inhibitor.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation/Viability Assay (MTT Assay)
This protocol assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data and fitting it to a dose-response curve.
-
Mandatory Visualizations
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the mechanism of action of ATP-competitive kinase inhibitors.
Caption: A typical experimental workflow for the screening and identification of novel kinase inhibitors.
Conclusion
The this compound scaffold represents a highly versatile and potent core for the development of kinase inhibitors, as evidenced by its presence in clinically successful drugs. Its ability to form a bidentate hydrogen bond with the kinase hinge region provides a strong foundation for high-affinity binding. However, other scaffolds such as quinazoline, quinoline, indole, and indazole have also demonstrated significant therapeutic success, each with its unique structural features and resulting selectivity profiles. The choice of a scaffold for a kinase inhibitor drug discovery program depends on a multitude of factors, including the specific kinase target, the desired selectivity profile, and the potential for chemical modification to optimize drug-like properties. This guide provides a comparative overview to aid researchers in making informed decisions in the design and development of novel kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. biorxiv.org [biorxiv.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. landing.reactionbiology.com [landing.reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. LSP Optimal Kinase Library | ICCB-Longwood Screening Facility [iccb.med.harvard.edu]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for the design of novel therapeutics, especially in oncology.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridin-4-amine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various this compound analogs against different protein kinases and cancer cell lines. The data highlights the impact of substitutions at various positions of the 7-azaindole core on potency and selectivity.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | R-group at C3 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line Proliferation IC50 (nM) |
| 1 | H | >2000 | >2000 | >2000 | >2000 | >10000 (4T1) |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | 150 (4T1) |
Data sourced from a study on potent FGFR inhibitors, demonstrating a significant increase in potency with substitution at the C3 position.[3][4]
Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Cyclin-Dependent Kinase 9 (CDK9)/CyclinT and Haspin Kinase
| Compound | R-group | CDK9/CyclinT IC50 (µM) | Haspin IC50 (µM) |
| 8g | 2-naphthyl | 0.088 | 0.075 |
| 8h | 1-naphthyl | 0.046 | 0.055 |
| 8i | 4-biphenyl | >10 | 0.025 |
| 8l | 4-(4-methylpiperazin-1-yl)phenyl | >10 | 0.014 |
Data from a study on 7-azaindole derivatives bearing benzocycloalkanone motifs, highlighting dual inhibitors and potent Haspin inhibitors.[5]
Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against Phosphodiesterase 4B (PDE4B)
| Compound | Amide Substituent | PDE4B IC50 (µM) |
| 11a | Cyclopropyl | 0.45 |
| 11h | 3,3-Difluoroazetidine | 0.14 |
| 11o | 4-Fluorophenyl | 1.1 |
This table showcases the SAR of 2-carboxamide derivatives, indicating that small, fluorine-containing cyclic amines at the amide position enhance potency.[6]
Table 4: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinase 3 (JAK3)
| Compound | C4-substituent | C5-substituent | JAK3 IC50 (nM) | T-cell Proliferation IC50 (nM) |
| 6 | Cyclohexylamino | H | 1800 | 2000 |
| 14c | Cyclohexylamino | Carbamoyl | 1.8 | 130 |
Data illustrating that the introduction of a carbamoyl group at the C5-position significantly enhances JAK3 inhibitory activity.[7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound analogs are provided below.
In Vitro Kinase Inhibition Assay (General Protocol for ADP-Glo™ Assay)
This protocol is a general method for measuring the activity of various kinases such as c-MET, MELK, and CDK9, and assessing the inhibitory effects of test compounds.[9][10][11][12][13]
Materials:
-
Purified recombinant kinase (e.g., c-MET, MELK, CDK9)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the test compound solution or DMSO (for positive and negative controls).
-
Add 2 µL of the diluted kinase enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Erk5 Kinase Assay (Radiometric)
This protocol describes a method to measure the kinase activity of Erk5.[14][15]
Materials:
-
Recombinant active Erk5
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing Kinase Assay Buffer, MBP, and a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound or DMSO to the reaction wells.
-
Initiate Reaction: Add the recombinant Erk5 enzyme to the wells to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., 4T1, A549)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mandatory Visualization
Signaling Pathways
The this compound analogs often target key signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and a point of inhibition.
Caption: The Ras/Raf/MEK/ERK signaling pathway and a point of inhibition.
Experimental Workflow
The discovery and development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.
Caption: General workflow for kinase inhibitor drug discovery.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridin-4-amine: A Comparative Guide in Drug Design
The 1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 7-azaindole, has emerged as a cornerstone in modern drug discovery, earning the designation of a "privileged scaffold." Its remarkable versatility and inherent drug-like properties have led to its incorporation into a multitude of clinically successful and investigational drugs. This guide provides an objective comparison of the performance of 7-azaindole-based compounds against alternative scaffolds, supported by experimental data, to validate its esteemed status among researchers, scientists, and drug development professionals.
The unique bicyclic structure of 7-azaindole, featuring a fusion of a pyridine and a pyrrole ring, offers a distinct three-dimensional arrangement of hydrogen bond donors and acceptors. This configuration allows it to mimic the purine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of numerous enzymes, particularly protein kinases. This bioisosteric relationship is a key contributor to its privileged nature, providing a robust starting point for the development of potent and selective inhibitors for a wide array of therapeutic targets.
Comparative Analysis of 7-Azaindole-Based Inhibitors
To objectively assess the validation of the this compound scaffold, this guide presents a comparative analysis of its derivatives against alternative chemical scaffolds targeting key enzymes in various disease areas.
BRAF Kinase Inhibitors in Melanoma
Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma. The 7-azaindole scaffold forms the core of Vemurafenib, a landmark drug in the treatment of BRAF-mutant melanoma.
| Compound | Scaffold | Target | IC50 (nM) - Biochemical | Cell Proliferation IC50 (µM) |
| Vemurafenib | 1H-pyrrolo[2,3-b]pyridine | BRAF V600E | 31[1] | <1 (Malme3M)[2] |
| Dabrafenib | Thiazole | BRAF V600E | 0.8[1] | <0.1 (Malme3M)[2] |
| Encorafenib | Pyrimidine | BRAF V600E | 0.3 | Not specified |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity and lower values indicate higher potency.
While Dabrafenib, with its thiazole scaffold, exhibits greater potency in biochemical assays, Vemurafenib's clinical success underscores the favorable drug-like properties imparted by the 7-azaindole core, including its pharmacokinetic profile.
Signaling Pathway for BRAF Kinase Inhibition
Caption: MAPK signaling pathway and the inhibitory action of Vemurafenib.
Pim-1 Kinase Inhibitors in Cancer
Pim-1 kinase is a serine/threonine kinase implicated in various cancers, making it an attractive therapeutic target. The 7-azaindole scaffold has been utilized in the development of potent Pim-1 inhibitors.
| Compound | Scaffold | Target | IC50 (nM) - Biochemical |
| SGI-1776 | 1H-pyrrolo[2,3-b]pyridine | Pim-1 | 7[3][4][5][6] |
| AZD1208 | Pyridazinone | Pim-1 | 0.4[7][8][9] |
| LGH447 | Pyrrolopyrimidine | Pim-1 | Ki = 6 |
IC50 and Ki values are measures of inhibitor potency, with lower values indicating stronger inhibition.
SGI-1776, a 7-azaindole-based inhibitor, demonstrates potent Pim-1 inhibition. While alternatives like AZD1208 show higher potency in biochemical assays, the developability of compounds is a multifaceted issue where the scaffold's overall properties play a crucial role.
Experimental Workflow for a Biochemical Kinase Assay
Caption: General workflow for an in vitro biochemical kinase assay.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Oncology
Dysregulation of FGFR signaling is a driver in various cancers. The 7-azaindole scaffold is present in several FGFR inhibitors.
| Compound | Scaffold | Target | IC50 (nM) - Biochemical |
| Infigratinib | 1H-pyrrolo[2,3-b]pyridine | FGFR1/2/3 | 1.1 / 1 / 2 |
| Pemigatinib | Pyrido[2,3-d]pyrimidin-7-yl | FGFR1/2/3 | 0.4 / 0.5 / 1[10] |
| Erdafitinib | Quinoxaline | Pan-FGFR | 1.2 / 2.5 / 3.1 / 5.7 |
Pemigatinib, featuring a pyrido[2,3-d]pyrimidin-7-yl core which is a close analog of the 7-azaindole, and Infigratinib demonstrate the successful application of this scaffold family in achieving potent and selective FGFR inhibition.[11][12][13] Erdafitinib, with a distinct quinoxaline scaffold, also shows broad FGFR inhibition.
c-Met Kinase Inhibitors for Cancer Therapy
The c-Met receptor tyrosine kinase is another important target in oncology. The 7-azaindole scaffold has been explored for the development of c-Met inhibitors.
| Compound | Scaffold | Target | IC50 (nM) - Biochemical |
| Foretinib | 1H-pyrrolo[2,3-b]pyridine | c-Met, VEGFR2 | 3.4, 0.4 |
| Crizotinib | Aminopyridine | c-Met, ALK | 11[14] |
| Capmatinib | Imidazo[1,2-b][2][4][15]triazine | c-Met | 0.13[14] |
Foretinib showcases the utility of the 7-azaindole scaffold in targeting c-Met. However, alternative scaffolds like the aminopyridine in Crizotinib and the imidazotriazine in Capmatinib have also led to highly potent inhibitors, highlighting the diversity of chemical structures that can effectively target this kinase.[14]
Phosphodiesterase 4B (PDE4B) Inhibitors for Inflammatory Diseases
PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like COPD.
| Compound | Scaffold | Target | IC50 (µM) - Biochemical |
| 7-azaindole derivative (hypothetical) | 1H-pyrrolo[2,3-b]pyridine | PDE4B | Potent inhibition reported |
| Roflumilast | Benzamide | PDE4 | 0.0008 (PDE4D) |
| Rolipram | Pyrrolidinone | PDE4 | 0.11 |
While specific public data for a 7-azaindole PDE4B inhibitor is limited, the scaffold has been investigated for this target. Comparison with established inhibitors like Roflumilast and Rolipram, which possess distinct chemical scaffolds, is crucial for validating the potential of 7-azaindole in this therapeutic area.
Human Neutrophil Elastase (HNE) Inhibitors for Inflammatory Conditions
HNE is a serine protease involved in inflammatory lung diseases. The 7-azaindole scaffold has been explored for HNE inhibition.
| Compound | Scaffold | Target | IC50 (nM) - Biochemical |
| 7-azaindole derivative (hypothetical) | 1H-pyrrolo[2,3-b]pyridine | HNE | Potent inhibition reported |
| Sivelestat | Acylamino acid derivative | HNE | 44 |
| Alvelestat | Pyrimidine-2,4-dione | HNE | 6 |
The 7-azaindole scaffold has shown promise in the development of HNE inhibitors. A comparison with the approved drug Sivelestat and the clinical candidate Alvelestat, which are based on different structural motifs, is necessary to fully assess its potential.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro Biochemical Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
Conclusion
The this compound scaffold has unequivocally demonstrated its privileged status in drug design. Its inherent ability to interact with the ATP-binding site of a wide range of enzymes, coupled with its favorable physicochemical properties, has led to the successful development of numerous potent and selective inhibitors for critical therapeutic targets. While alternative scaffolds have also yielded highly effective drugs, the consistent and broad applicability of the 7-azaindole core across diverse target classes solidifies its importance as a foundational element in the medicinal chemist's toolbox. The comparative data and experimental protocols provided in this guide serve to validate its continued and future use in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 1H-Pyrrolo[2,3-b]pyridin-4-amine and Pyrazolopyrimidine Scaffolds as Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds exploited for kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-amine (commonly known as 7-azaindole) and various isomers of pyrazolopyrimidine have proven to be exceptionally fruitful. Both scaffolds serve as privileged structures, acting as bioisosteres of the adenine core of ATP, which allows them to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2][3] This guide provides a comparative analysis of the efficacy of these two scaffolds, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel kinase inhibitors.
Mechanism of Action
Both this compound and pyrazolopyrimidine derivatives predominantly function as ATP-competitive inhibitors.[1][4] The core structures of these compounds are designed to mimic the purine ring of ATP, enabling them to form crucial hydrogen bonds with the hinge region of the kinase's active site.[3][5] The diversity of substituents that can be appended to these core scaffolds allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, targeting specific kinases involved in various disease pathologies.[6][7]
Comparative Efficacy: Janus Kinase (JAK) Inhibition
A primary area where both scaffolds have seen significant success is in the inhibition of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is critical for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[8][9][10]
Below is a comparative summary of the inhibitory activities of representative compounds from each class against JAK kinases.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| Tofacitinib | 1H-Pyrrolo[2,3-b]pyridine | JAK1 | 1 | Potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2. | [11] |
| JAK2 | 20 | ||||
| JAK3 | 1 | ||||
| Compound 38a | 1H-Pyrrolo[2,3-b]pyridine | JAK1 | 2.8 | Excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. | [9] |
| JAK2 | 108 | ||||
| JAK3 | >1000 | ||||
| TYK2 | 148 | ||||
| Compound 14c | 1H-Pyrrolo[2,3-b]pyridine | JAK3 | 1.8 | Potent, moderately selective JAK3 inhibitor. | [12][13] |
| Compound 7j | Pyrazolo[1,5-a]pyrimidine | JAK2 | 0.7 | Potent and selective JAK2 inhibitor. | [14][15] |
| Compound 84 | Pyrazolopyrimidine | JAK2 | 7.4 | Potent JAK2 inhibitor. | [15] |
| Compound 31 | Pyrazolopyrimidine | JAK3 | 6.2 | Unique selectivity over other JAKs and BTK. | [1] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of inhibitors derived from these scaffolds can be distinct, influencing their therapeutic potential. A study directly comparing analogs based on these two scaffolds as inhibitors of Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1) revealed that the 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) based inhibitors can have distinct physicochemical properties compared to their 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) counterparts.[16][17] This highlights that scaffold hopping between these two core structures can be a viable strategy to optimize pharmacokinetic properties.[16] For instance, some PrP analogs demonstrated different and sometimes improved pharmacokinetic characteristics over their PP counterparts.[16][17]
| Property | This compound Derivatives | Pyrazolopyrimidine Derivatives | Key Insights |
| Oral Bioavailability | Can exhibit good oral bioavailability. For example, compound 25a, an ATM inhibitor, showed an oral bioavailability of 147.6% in mice.[18] | Variable, but optimization can lead to good oral bioavailability.[14][15] | Both scaffolds can be modified to achieve favorable oral absorption. |
| Metabolic Stability | Generally, can be optimized for good metabolic stability. | Can be susceptible to metabolism, for instance, hydroxylation of the ring system.[5] | The specific substitution patterns on each scaffold are critical for determining metabolic stability. |
| Solubility | Can be a challenge, but modifications can improve solubility. | Can be a challenge, but modifications can improve solubility. | Physicochemical properties are highly dependent on the specific analog. |
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
Inhibitors from both classes often target the JAK-STAT pathway. The following diagram illustrates the canonical mechanism of this pathway, which is a frequent target in inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4- d]pyrimidin-4-amine-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity at the Forefront: A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine-Based Kinase Inhibitors
A deep dive into the selectivity profiles of 1H-pyrrolo[2,3-b]pyridin-4-amine-based inhibitors reveals a scaffold with the potential for both highly specific and broader kinase inhibition. This guide provides a comparative analysis of representative compounds from this chemical series, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The 1H-pyrrolo[2,3-b]pyridine core structure has emerged as a privileged scaffold in the development of potent kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an attractive starting point for designing targeted therapies. This guide focuses on the selectivity of two notable examples: a highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, highlighting the versatility of this chemical class.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects, while a lack of potency against the intended target can render a drug ineffective. Below is a summary of the selectivity data for two this compound-based inhibitors against different kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitor: Compound 4h
Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has demonstrated potent and selective inhibition of the FGFR family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target. The inhibitory activity of compound 4h was assessed against FGFR isoforms 1, 2, 3, and 4, with the results summarized in the table below.
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1] |
The data clearly indicates that compound 4h is a potent pan-FGFR inhibitor with significantly higher potency against FGFR1, 2, and 3 compared to FGFR4.
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitor: Compound 25a
Compound 25a is a highly selective inhibitor of ATM, a critical regulator of the DNA damage response.[2] The selectivity of compound 25a was profiled against a broad panel of 226 protein kinases, demonstrating excellent selectivity for ATM with over 700-fold greater potency compared to other members of the PIKK family. While the full kinome scan data is available in the supplementary information of the source publication, the remarkable selectivity highlighted in the main text underscores the potential for developing highly targeted ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their biological effects.
FGFR Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger multiple downstream signaling cascades that play key roles in cell proliferation, survival, differentiation, and angiogenesis.[1][3][4] Inhibition of FGFR by compounds like 4h can block these oncogenic signals.
Caption: FGFR Signaling Pathway and Inhibition.
ATM Signaling Pathway
ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks. Once activated, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[5][6] Inhibitors like compound 25a can sensitize cancer cells to DNA-damaging agents by blocking this critical repair pathway.
Caption: ATM Signaling Pathway and Inhibition.
Experimental Protocols
The determination of an inhibitor's selectivity profile is a critical step in its preclinical development. A variety of experimental methods can be employed for this purpose. Below are detailed protocols for commonly used kinase selectivity profiling assays.
Radiometric Kinase Assay
This traditional and robust method measures the transfer of a radiolabeled phosphate group from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test inhibitor to the designated wells. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
KinomeScan™ (Competition Binding Assay)
This method utilizes a proprietary competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Principle: An immobilized active-site directed ligand is used to bind to the kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates a stronger interaction between the test compound and the kinase.
General Workflow:
-
A library of DNA-tagged kinases is used.
-
The test compound is incubated with the kinase library.
-
An immobilized, active-site directed ligand is added to the mixture.
-
After equilibration, the amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags.
-
The results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM: Functions of ATM Kinase and Its Relevance to Hereditary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Head-to-Head Comparison of 7-Azaindole and Indole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical decision in the design of potent and selective kinase inhibitors. Among the privileged heterocyclic structures, indole and its bioisostere, 7-azaindole, have emerged as prominent frameworks for targeting the ATP-binding site of various kinases. This guide provides an objective, data-driven comparison of the performance of 7-azaindole and indole-based inhibitors, supported by experimental data and detailed methodologies, to inform rational drug design.
The key distinction between the 7-azaindole and indole scaffolds lies in the substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom. This seemingly subtle modification can have profound effects on the molecule's physicochemical properties and its interaction with the target kinase. The nitrogen atom in the 7-azaindole ring can act as an additional hydrogen bond acceptor, often leading to a bidentate hydrogen bond interaction with the kinase hinge region, which can significantly enhance binding affinity and potency.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several 7-azaindole and indole-based inhibitors against various kinase targets, providing a quantitative head-to-head comparison of their performance.
| Inhibitor Scaffold | Target Kinase | Compound | IC50 (nM) |
| 7-Azaindole | PI3Kγ | 10 | 50 |
| 7-Azaindole | PI3Kγ | 12 | 3.4 |
| 7-Azaindole | PI3Kγ | 13 | 7 |
| 7-Azaindole | PI3Kγ | 14 | 33 |
| Indole | PI3Kδ | FD223 | 1 |
Table 1: Comparative inhibitory activity of 7-azaindole-based PI3Kγ inhibitors and an indole-based PI3Kδ inhibitor. Data for 7-azaindole compounds is from a study on potent and selective PI3Kγ inhibitors, while the data for the indole compound is from a study on the development of a potent and selective PI3Kδ inhibitor.[1][2]
| Inhibitor Scaffold | Target Kinase | Compound | IC50 (nM) | Selectivity vs. PKA (fold) |
| 7-Azaindole | ROCK | 47 | 1 | 740 |
| Indole | ROCK-II | 97 | <10 | High |
| Indole | ROCK-II | 98 | <10 | High |
| Indole | ROCK-II | 99 | <10 | High |
| Indole | ROCK-II | 100 | <10 | High |
Table 2: Comparative inhibitory activity and selectivity of a 7-azaindole-based and several indole-based ROCK inhibitors.[3]
Key Signaling Pathways Targeted by 7-Azaindole and Indole-Based Inhibitors
These inhibitors frequently target kinases within critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway plays a pivotal role in cytokine signaling and is crucial for immune responses, hematopoiesis, and development. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of a compound's IC50 value against a target kinase by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (7-azaindole and indole derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data to the control wells (vehicle-treated) representing 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (7-azaindole and indole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a general workflow for the head-to-head comparison of 7-azaindole and indole-based inhibitors.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique ability to act as a hinge-binder has led to the development of potent inhibitors for a variety of kinase targets. This guide provides a comparative analysis of the cross-reactivity and selectivity of several 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, supported by experimental data, to aid in the selection and development of targeted therapeutics.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the inhibitory activity (IC50) of various this compound derivatives against their primary targets and a panel of off-target kinases. This data provides a quantitative comparison of their selectivity.
Table 1: Selectivity Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative Targeting Fibroblast Growth Factor Receptors (FGFRs)[1]
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data for compound 4h from the cited study.
Table 2: Cross-Reactivity of a Pyrrolo[2,3-d]pyrimidine Derivative Targeting Colony-Stimulating Factor 1 Receptor (CSF1R)[2][3]
| Kinase Target | IC50 (nM) |
| CSF1R | < 5 |
| EGFR | > 1000 |
Data for representative compounds from the cited studies. Note: Pyrrolo[2,3-d]pyrimidine is a closely related scaffold, and this data is included to provide broader context on the selectivity of this class of compounds.
Table 3: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative Against Phosphodiesterase Isoforms[4]
| Target | IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| PDE4B | 0.11 - 1.1 | ~6-fold for compound 11h |
| PDE4D | - |
Data for a series of compounds, with specific selectivity noted for compound 11h.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity studies. Below are representative protocols for common kinase inhibition assays.
Radiometric Kinase Assay
This method is considered the gold standard for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5][6][7][8][9]
Objective: To determine the IC50 value of a this compound derivative against a target kinase.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative) at various concentrations
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at a range of concentrations to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.[5]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).[5]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the excess ATP will not.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Dry the paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common non-radioactive method for high-throughput screening of kinase inhibitors.[10][11][12][13][14]
Objective: To determine the IC50 value of a this compound derivative against a target kinase.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Detection solution containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-allophycocyanin (APC) conjugate
-
TR-FRET compatible plate reader
Procedure:
-
In a suitable microplate, add the kinase, biotinylated substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction by adding the detection solution. The Europium-labeled antibody will bind to the phosphorylated substrate, and the Streptavidin-APC will bind to the biotinylated substrate, bringing the donor (Europium) and acceptor (APC) into close proximity.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for the detection reagents to bind.
-
Measure the TR-FRET signal on a compatible plate reader. Excitation of the Europium donor will result in energy transfer to the APC acceptor if they are in close proximity (i.e., if the substrate is phosphorylated), leading to a specific fluorescence emission from the acceptor.
-
The ratio of the acceptor to donor emission is calculated.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for assessing their cross-reactivity.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.[15][16][17][18]
Caption: FGFR Signaling Pathway Inhibition.[19][20][21][22][23]
Caption: CDK9-Mediated Transcriptional Elongation Inhibition.[24][25][26][27][28]
Caption: c-Met Signaling Pathway Inhibition.[29][30][31][32][33]
Caption: Cross-Reactivity Experimental Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. revvity.com [revvity.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 26. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. CDK9 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 32. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives Versus Approved Drugs for FGFR Inhibition
For Immediate Release
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as a critical target. This guide provides a detailed comparative analysis of a promising investigational 1H-pyrrolo[2,3-b]pyridin-4-amine derivative, designated as Compound 4h, against the FDA-approved pan-FGFR inhibitor, Erdafitinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at preclinical data to inform future research and development.
The aberrant activation of FGFR signaling pathways is a known driver in various cancers.[1] Both Compound 4h and Erdafitinib are potent inhibitors of FGFR kinases, but their nuanced differences in biochemical and cellular activities, as well as their selectivity profiles, are of significant interest to the scientific community.
Biochemical Potency: A Tale of Two Inhibitors
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the biochemical potency of Compound 4h and Erdafitinib against the core members of the FGFR family.
| Target Kinase | Compound 4h IC50 (nM) | Erdafitinib IC50 (nM) |
| FGFR1 | 7 | 1.2 |
| FGFR2 | 9 | 2.5 |
| FGFR3 | 25 | 3.0 |
| FGFR4 | 712 | 5.7 |
| Data compiled from multiple sources.[2][3][4][5] |
Erdafitinib demonstrates slightly higher potency against FGFR1, FGFR2, and FGFR3 in biochemical assays.[3][4][5] Notably, Compound 4h shows significantly lower potency against FGFR4, suggesting a potentially more selective profile which could translate to a different spectrum of on-target and off-target effects.[2]
Cellular Activity: Translating Potency into Efficacy
The true measure of an inhibitor's potential lies in its ability to impact cancer cells. While direct comparative studies using the same cell lines are not yet available in published literature, we can analyze their performance in relevant cancer cell models.
Erdafitinib has been shown to inhibit the proliferation of various cancer cell lines harboring FGFR alterations. For instance, in the SNU-16 gastric cancer cell line with FGFR2 amplification, Erdafitinib exhibits a GI50 of 10 nM. In the RT-112 bladder cancer cell line, which also has FGFR alterations, the GI50 is reported to be 26 nM.
Compound 4h has demonstrated potent anti-proliferative activity in the 4T1 breast cancer cell line.[6] Further studies are warranted to evaluate its efficacy in a broader panel of cancer cell lines with well-defined FGFR alterations to enable a direct and comprehensive comparison with Erdafitinib.
In Vivo Performance: The Preclinical Proving Ground
Data from xenograft models provide crucial insights into a compound's potential therapeutic efficacy in a living system. Erdafitinib has demonstrated dose-dependent antitumor activity in various xenograft models derived from human tumor cell lines with activating FGFR alterations.[4] Unfortunately, at the time of this publication, in vivo efficacy data for Compound 4h has not been made publicly available. This remains a critical data gap in the head-to-head comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: Simplified FGFR signaling cascade and the point of intervention for inhibitors.
Caption: A typical preclinical evaluation workflow for kinase inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the in vitro inhibitory activity of test compounds against FGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a TR-FRET detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay).
-
Procedure:
-
A kinase reaction mixture is prepared containing the respective FGFR enzyme, the substrate, and the test compound at various concentrations (typically a 10-point serial dilution).
-
The reaction is initiated by the addition of ATP at a concentration close to its Km value.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagents (a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor 647-labeled tracer) are added.
-
After a final incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The raw fluorescence data is converted to percent inhibition relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.
Methodology:
-
Cell Lines and Culture: Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT-112) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
For the MTT assay, MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition compared to vehicle-treated control cells. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of test compounds.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells with FGFR alterations are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at various dose levels and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the antitumor effect.
Conclusion
The this compound derivative, Compound 4h, represents a promising new scaffold for the development of FGFR inhibitors. While Erdafitinib currently shows superior potency against FGFR1-3, the distinct selectivity profile of Compound 4h against FGFR4 warrants further investigation. The generation of comprehensive cellular and in vivo data for Compound 4h in FGFR-dependent cancer models will be crucial for a more definitive comparison and for understanding its full therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted oncology.
References
- 1. Debio1347, an Oral FGFR Inhibitor: Results From a Single-Center Study in Pediatric Patients With Recurrent or Refractory FGFR-Altered Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Properties of 7-Azaindole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomer Performance Supported by Experimental Data
The replacement of a carbon atom with a nitrogen atom in the indole scaffold to form azaindole isomers has become a valuable strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. These subtle structural modifications can lead to significant differences in absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting the clinical success of a compound. This guide provides a comparative analysis of the pharmacokinetic properties of these four isomers, drawing upon available experimental data to inform drug design and development.
Executive Summary
While direct head-to-head comparative studies of the pharmacokinetic properties of all four azaindole isomers are limited, the existing literature suggests that the position of the nitrogen atom is a critical determinant of their metabolic stability and plasma protein binding characteristics. Generally, the introduction of a nitrogen atom into the indole ring tends to improve aqueous solubility. However, the effect on metabolic stability and plasma protein binding is highly dependent on the isomer and the specific molecular context. For instance, in the development of cell division cycle 7 (Cdc7) kinase inhibitors, derivatives of 5-azaindole demonstrated potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower activity and did not show improved metabolic stability[1][2]. Conversely, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, 4-azaindole and 7-azaindole analogs showed better efficacy than the parent indole compound, while 5-azaindole and 6-azaindole derivatives displayed reduced efficacy[1].
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative and qualitative data on the metabolic stability and plasma protein binding of 7-azaindole isomers. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Comparative Metabolic Stability of Azaindole Isomers in Human Liver Microsomes (HLM)
| Isomer | Compound Class | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Observations | Reference |
| 4-Azaindole | PAK1 Inhibitors | - | - | Showed a 20-fold decrease in unbound clearance in mouse PK studies compared to the indole analog, suggesting improved metabolic stability. | |
| 5-Azaindole | Cdc7 Kinase Inhibitors | - | - | Did not exhibit improved metabolic stability in this specific series. | [2] |
| 6-Azaindole | Cdc7 Kinase Inhibitors | - | - | Did not exhibit improved metabolic stability in this specific series. | [2] |
| 7-Azaindole | Synthetic Cannabinoids (5F-AB-P7AICA) | - | - | Suggested to have lower metabolic reactivity compared to its indole analog. | [3] |
| 7-Azaindole | Cdc7 Kinase Inhibitors | - | - | Did not exhibit improved metabolic stability in this specific series. | [2] |
| 7-Azaindole | MAP4K1 Inhibitors | - | - | Modifications to the A-ring of the azaindole led to decreased metabolic stability. | [4] |
Table 2: Comparative Plasma Protein Binding of Azaindole Isomers
| Isomer | Compound Class | Fraction Unbound (fu) | % Plasma Protein Binding | Observations | Reference |
| 4-Azaindole | PAK1 Inhibitors | - | Lower plasma protein binding compared to the indole analog. | This contributed to a decrease in unbound clearance. | |
| 5-Azaindole | - | No direct comparative data available. | - | - | |
| 6-Azaindole | - | No direct comparative data available. | - | - | |
| 7-Azaindole | γ-Secretase Inhibitor (RO4929097) | - | Extensively bound in human plasma. | Binding was primarily to α1-acid glycoprotein (AAG) and albumin. | [5] |
| 7-Azaindole | Synthetic Cannabinoids | - | Highly protein bound. | Similar to other synthetic cannabinoids tested. | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are generalized and may require optimization for specific 7-azaindole derivatives.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of 7-azaindole isomers by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Test compounds (4-, 5-, 6-, and 7-azaindole derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high clearance and a low clearance compound)
Procedure:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM). Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold ACN containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 1H-pyrrolo[2,3-b]pyridin-4-amine Compounds: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region has led to its incorporation into numerous clinical candidates and approved drugs. However, achieving selectivity remains a critical challenge in kinase inhibitor development, as off-target effects can lead to toxicity or unexpected pharmacological activities. This guide provides a comparative evaluation of the off-target effects of select 1H-pyrrolo[2,3-b]pyridin-4-amine compounds, supported by experimental data and detailed methodologies.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activity of representative this compound compounds against their intended targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity), with lower values indicating higher potency. It is important to note that the kinase panels and assay conditions may vary between studies, which should be considered when making direct comparisons.
Table 1: Kinase Selectivity Profile of a 7-Azaindole Based PI3Kγ Inhibitor (Compound 28) [1]
| Kinase Target | IC50 (µM) | Fold Selectivity vs. PI3Kγ |
| PI3Kγ (Target) | 0.040 | 1 |
| PI3Kα | >10 | >250 |
| PI3Kβ | >10 | >250 |
| PI3Kδ | >10 | >250 |
| mTOR | >10 | >250 |
| DNA-PK | >10 | >250 |
| hVPS34 | >10 | >250 |
Data derived from a study on potent and selective 7-azaindole isoindolinone-based PI3Kγ inhibitors.[1]
Table 2: Kinase Selectivity Profile of a 7-Azaindole Based CDK9 Inhibitor (Compound 39)
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 (Target) | <1 |
| CDK1/CycB | 280 |
| CDK2/CycE | 3 |
| CDK4/CycD1 | 180 |
| CDK5/p25 | 4 |
| CDK6/CycD3 | 110 |
| CDK7/CycH/MAT1 | 24 |
| GSK3β | 16 |
| PLK1 | 190 |
Data extracted from supplementary information of a study on selective CDK9 inhibitors. The full panel data is more extensive and can be found in the source publication.
Table 3: Kinase Selectivity Profile of a 7-Azaindole Based FGFR4 Inhibitor (Compound 24)
| Kinase Target | % Inhibition at 1 µM |
| FGFR4 (Target) | 99 |
| ABL1 | 15 |
| AKT1 | 5 |
| AURKA | 20 |
| CDK2 | 10 |
| FLT3 | 25 |
| KDR (VEGFR2) | 30 |
| MET | 12 |
| SRC | 8 |
Data from a study on selective covalent FGFR4 inhibitors. The table shows a subset of the screened kinases for brevity.
Experimental Protocols
The evaluation of off-target effects of kinase inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed techniques.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This is a traditional and highly sensitive method for directly measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (protein or peptide), and the test compound at various concentrations in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to the reaction mixture. The final ATP concentration is typically close to the Kₘ of the kinase for ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This is a popular non-radiometric method that measures the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol:
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction with the kinase, substrate, ATP, and the test compound in a suitable buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
Competitive Binding Assay (e.g., Kinobeads®)
This method assesses the ability of a test compound to compete with a broad-spectrum immobilized ligand for binding to a large number of kinases from a cell lysate.
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (Kinobeads). These beads are incubated with a cell lysate in the presence or absence of the test compound. Kinases from the lysate that bind to the beads are captured. The test compound will compete for binding with the immobilized ligands for its target kinases. The proteins bound to the beads are then eluted and identified and quantified by mass spectrometry. A reduced amount of a specific kinase captured in the presence of the test compound indicates that the compound binds to that kinase.
Protocol:
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Competition Binding: Incubate the cell lysate with the Kinobeads and a range of concentrations of the test compound (or a DMSO control).
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of the test compound to the DMSO control. A dose-dependent decrease in the amount of a kinase indicates a binding interaction. Dissociation constants (Kd) can be determined from the concentration-response curves.
Visualizations
Signaling Pathway Inhibition
Caption: Potential on- and off-target inhibition of signaling pathways.
Experimental Workflow for Kinase Profiling
Caption: General workflow for in vitro kinase inhibitor profiling.
Logical Relationship of Selectivity Assessment
Caption: A tiered approach to evaluating kinase inhibitor selectivity.
References
Safety Operating Guide
Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS Number: 74420-00-1). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | To prevent eye irritation or serious eye damage from splashes or airborne particles.[2][3] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must satisfy EU Directive 89/686/EEC and the standard EN374.[3] | To prevent skin contact which can cause irritation.[2][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4] Work should be conducted in a well-ventilated area or under a fume hood.[2][3] | To avoid inhalation of dust or fumes which may cause respiratory irritation.[2][3][5] |
Operational and Handling Plan
Safe handling practices are paramount to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Spill and Disposal Plan
Immediate and appropriate response to spills is critical. All waste must be treated as hazardous.
Table 2: Spill and Disposal Procedures
| Procedure | Action |
| Spill Cleanup | 1. Evacuate personnel from the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[2][5] 4. Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[2][5] 5. Wash the spill area thoroughly with water. |
| Waste Disposal | 1. Dispose of waste material at an authorized hazardous or special waste collection point.[2] 2. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] 3. Contaminated packaging should be disposed of as unused product.[5] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
